molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No.: B020216
CAS No.: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Description

Ethyl diethoxyacetate (CAS 6065-82-3) is a high-purity, versatile ester synthon extensively used in advanced organic synthesis and pharmaceutical research. This compound, characterized as a colorless to pale yellow liquid with a mild, ester-like odor, serves as a critical building block for constructing complex molecular architectures. Primary Research Applications: Synthesis of Heterocyclic Compounds: This reagent is a valuable precursor for synthesizing various heterocyclic frameworks, which are core structures in many pharmaceuticals and agrochemicals. Preparation of Fatty Acid Analogs: It is employed in the preparation of specialized fatty acid analogs, such as 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS), used in biochemical and medicinal chemistry research. Versatile Building Block: Its structure, featuring both ester and acetal functional groups, makes it a versatile intermediate for nucleophilic substitutions, Claisen condensations, and serving as a formyl anion equivalent. Specifications & Handling: CAS Number: 6065-82-3 Molecular Formula: C 8 H 16 O 4 Molecular Weight: 176.21 g/mol Purity: ≥97% (GC) Physical Form: Liquid Boiling Point: ~199 °C / 84 °C at 15 mmHg Density: ~0.985-0.99 g/mL at 25 °C Refractive Index: n 20 /D ~1.41 Flash Point: ~73-85 °C (Combustible liquid) Safety Information: This product is a combustible liquid and may cause skin and eye irritation. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information. Always use appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Disclaimer: This product is sold exclusively for laboratory research, analytical testing, or non-commercial purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human or veterinary applications.

Properties

IUPAC Name

ethyl 2,2-diethoxyacetate
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InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2064101
Record name Acetic acid, diethoxy-, ethyl ester
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Molecular Weight

176.21 g/mol
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CAS No.

6065-82-3
Record name Ethyl diethoxyacetate
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Record name Acetic acid, 2,2-diethoxy-, ethyl ester
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Record name Acetic acid, 2,2-diethoxy-, ethyl ester
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Record name Acetic acid, diethoxy-, ethyl ester
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Record name Ethyl diethoxyacetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl Diethoxyacetate (CAS Number: 6065-82-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethoxyacetate (CAS No. 6065-82-3), also known as ethyl 2,2-diethoxyacetate or glyoxylic acid ethyl ester diethyl acetal (B89532), is a versatile organic compound with the molecular formula C₈H₁₆O₄.[1][2] It is a colorless liquid that serves as a key intermediate and building block in various synthetic applications, particularly in the pharmaceutical and specialty chemical industries.[3][4] Its bifunctional nature, possessing both an ester and a protected aldehyde group (as a diethyl acetal), makes it a valuable reagent for the construction of complex molecular architectures, including heterocyclic compounds and fatty acid analogs.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and biological activities of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its safe handling, storage, and use in experimental settings.

PropertyValueReferences
CAS Number 6065-82-3[3][5]
Molecular Formula C₈H₁₆O₄[1][2]
Molecular Weight 176.21 g/mol [3][5]
Appearance Colorless liquid[3]
Boiling Point 199 °C (at 760 mmHg)[3][5]
81-83 °C (at 12 mmHg)[7]
Density 0.985 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.410[3][5]
Flash Point 73 °C (163.4 °F) - closed cup[3][5]
Vapor Pressure 0.300 mmHg at 25 °C (estimated)[3]
Solubility Soluble in dichloromethane, ethyl acetate (B1210297), and methanol.[3][5]

Synthesis of this compound

A well-established and reliable method for the preparation of this compound is documented in Organic Syntheses.[7] The procedure involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.

Experimental Protocol: Synthesis from Dichloroacetic Acid[7]

Materials:

  • Dichloroacetic acid

  • Sodium metal

  • Absolute ethanol (B145695)

  • Hydrogen chloride (gas)

  • Ether

  • Calcium chloride

Equipment:

  • 2-L three-necked flask

  • Sealed stirrer

  • Reflux condenser

  • Water bath

  • Ice-salt bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel

  • Vigreux column

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by cautiously adding 31 g (1.35 g atoms) of sodium in portions to 450 mL of absolute ethanol.

  • Reaction with Dichloroacetic Acid: Once the sodium has dissolved, add 50 g (0.39 mole) of dichloroacetic acid with stirring at a rate that maintains a gentle reflux. This addition typically takes about 20 minutes.

  • Reflux: After the initial reaction subsides, heat the mixture under reflux with stirring for 3.5 hours.

  • Cooling: Replace the water bath with an ice-salt mixture and cool the flask's contents to below 0 °C.

  • Esterification: Slowly add a solution of approximately 27 g (0.75 mole) of hydrogen chloride in 200 mL of absolute ethanol over about 40 minutes, while maintaining the temperature below 10 °C with stirring.

  • Stirring and Standing: Allow the mixture to warm to room temperature and continue stirring for 3 hours. Then, let it stand overnight.

  • Neutralization: Cool the reaction mixture to 0 °C and neutralize the excess acid to approximately pH 7 by the slow addition of a sodium ethoxide solution.

  • Filtration and Extraction: Filter the mixture through a large Büchner funnel and thoroughly extract the precipitate with ether. Combine the ether extracts with the alcoholic filtrate.

  • Solvent Removal: Remove the bulk of the solvent by distillation under reduced pressure (approximately 40 mmHg) with a pot temperature below 40 °C.

  • Purification: Transfer the residue to a smaller flask and remove the remaining solvent using a Vigreux column at a pressure of about 15 mmHg. The crude product is then distilled under high vacuum. The main fraction is collected at a boiling range of 81–83 °C at 12 mmHg.

Yield: 31–34 g (45–50%) of colorless this compound.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Esterification cluster_workup Work-up & Purification Na Sodium NaOEt Sodium Ethoxide Solution Na->NaOEt dissolves in EtOH1 Absolute Ethanol EtOH1->NaOEt ReactionMix1 Initial Reaction Mixture NaOEt->ReactionMix1 DCAA Dichloroacetic Acid DCAA->ReactionMix1 ReactionMix2 Esterification Mixture ReactionMix1->ReactionMix2 Reflux, then add HCl_EtOH HCl in Ethanol HCl_EtOH->ReactionMix2 NeutralizedMix Neutralized Mixture ReactionMix2->NeutralizedMix Neutralize with NaOEt Filtrate Combined Filtrate & Extracts NeutralizedMix->Filtrate Filter & Extract with Ether CrudeProduct Crude Product Filtrate->CrudeProduct Solvent Removal FinalProduct This compound CrudeProduct->FinalProduct Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block due to the synthetic versatility of its masked aldehyde and ester functionalities.

Synthesis of a Fatty Acid Analog (FA-DTS)
Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[4] For instance, it can be used in condensation reactions with active methylene (B1212753) compounds.

4.2.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. While this compound itself does not have an active methylene group for this reaction, its deprotected aldehyde form (glyoxylic acid ethyl ester) can react with active methylene compounds. The acetal group in this compound can be hydrolyzed under acidic conditions to reveal the aldehyde for subsequent reactions.

Aldehyde/KetoneActive Methylene CompoundCatalyst/SolventYield (%)Reference
BenzaldehydeEthyl cyanoacetateDBU/water96[8]
4-ChlorobenzaldehydeEthyl cyanoacetateDBU/[HyEtPy]Cl–H₂O99[9]
Various Aromatic AldehydesEthyl 4-chloro-3-oxobutanoateMorpholine/acetic acid in [bmim(NTf₂)]44-84[10]

Biological Activity

Preliminary studies have indicated that this compound exhibits moderate antiproliferative effects against certain cancer cell lines.

Antiproliferative Activity

A study investigating the cytostatic effects of various compounds found that this compound displays moderate antiproliferative activity against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines.[11]

Cell LineIC₁₀ (µM)Exposure TimeReference
HeLa10005 days[11]
HepG210005 days[11]

The mechanism behind this antiproliferative activity is not yet fully elucidated. Further research is required to determine if this compound induces cell cycle arrest or apoptosis and to identify the specific molecular pathways involved. The high IC₁₀ values suggest that its direct application as a potent anticancer agent is unlikely, but it may serve as a lead compound for the development of more active derivatives.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR (in CDCl₃):

  • δ ~1.25 ppm (t, 6H): Methyl protons of the two ethoxy groups and the ethyl ester group.

  • δ ~3.60 ppm (q, 4H): Methylene protons of the two ethoxy groups.

  • δ ~4.20 ppm (q, 2H): Methylene protons of the ethyl ester group.

  • δ ~4.80 ppm (s, 1H): Methine proton of the acetal group.

¹³C NMR (in CDCl₃):

  • δ ~14 ppm: Methyl carbons of the ethoxy and ethyl ester groups.

  • δ ~61 ppm: Methylene carbon of the ethyl ester group.

  • δ ~63 ppm: Methylene carbons of the ethoxy groups.

  • δ ~101 ppm: Methine carbon of the acetal group.

  • δ ~168 ppm: Carbonyl carbon of the ester group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of this compound and identifying any impurities. A typical GC-MS protocol would involve:

  • Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) is injected into the GC.[12]

  • Separation: The components of the sample are separated on a capillary column (e.g., a nonpolar column like one with a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to ramp up to ensure good separation.

  • Detection: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the fragmentation pattern with a spectral library.[13][14]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[15][16]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. Its straightforward synthesis and the dual reactivity of its functional groups make it an attractive building block for researchers and drug development professionals. While preliminary studies have indicated some biological activity, further investigation is needed to fully understand its potential in this area. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a laboratory setting.

References

Synthesis of Ethyl Diethoxyacetate from Dichloroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl diethoxyacetate, a valuable solvent and intermediate in organic synthesis, from dichloroacetic acid.[1][2] The primary method discussed involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification. This guide provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis.

Reaction Overview

The synthesis of this compound from dichloroacetic acid is a two-step process. The first step involves a nucleophilic substitution reaction where the two chlorine atoms on dichloroacetic acid are replaced by ethoxy groups from sodium ethoxide, forming the sodium salt of diethoxyacetic acid. The subsequent step is an acid-catalyzed esterification of the intermediate diethoxyacetic acid with ethanol (B145695) to yield the final product, this compound.[3] It has been reported that alternative routes, such as first esterifying the dichloroacetic acid and then treating it with sodium ethoxide, result in lower yields.[3]

Reaction Pathway

Reaction_Pathway dichloroacetic_acid Dichloroacetic Acid intermediate Sodium Diethoxyacetate (Intermediate) dichloroacetic_acid->intermediate + 2 NaOEt sodium_ethoxide Sodium Ethoxide (in Ethanol) final_product This compound intermediate->final_product + EtOH, H+ esterification Ethanol, HCl

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis, based on a literature procedure.[3]

Reactant / ProductMolecular FormulaMolar Mass ( g/mol )Amount (moles)Quantity Used
Dichloroacetic AcidC₂H₂Cl₂O₂128.940.3950 g
SodiumNa22.991.3531 g
Absolute EthanolC₂H₆O46.07-650 ml (total)
Hydrogen ChlorideHCl36.46~0.75~27 g
Product
This compoundC₈H₁₆O₄176.21-31 - 34 g (Yield)

Physical Properties of this compound:

PropertyValue
AppearanceColorless liquid[1]
Boiling Point81-83 °C at 12 mm Hg[3], 199 °C (lit.)[4]
Density0.985 g/mL at 25 °C[4]
Refractive Index (n_D²⁵)1.4075[3]
SolubilitySoluble in Dichloromethane, Ethyl Acetate, and Methanol.[4][5]

Experimental Protocol

This protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Materials and Equipment:
  • 2-liter three-necked flask

  • Sealed mechanical stirrer

  • Reflux condenser with a calcium chloride tube

  • Water bath and ice-salt bath

  • Dropping funnel

  • Distillation apparatus (including a Vigreux column)

Procedure:

Step 1: Preparation of Sodium Ethoxide and Reaction with Dichloroacetic Acid

  • Set up the 2-liter three-necked flask with the stirrer and reflux condenser in a water bath.

  • Prepare sodium ethoxide in the flask by cautiously adding 31 g (1.35 g atoms) of sodium in portions to 450 ml of absolute ethanol.

  • Once the sodium has dissolved, add 50 g (0.39 mole) of dichloroacetic acid dropwise with stirring at a rate that maintains a smooth reflux. This addition should take approximately 20 minutes. Sodium chloride will begin to precipitate.

  • After the addition is complete and the initial reaction subsides, heat the mixture to reflux with stirring for 3.5 hours.

Step 2: Esterification

  • Replace the hot water bath with an ice-salt mixture to cool the reaction mixture below 0 °C.

  • Slowly add a solution of approximately 27 g (0.75 mole) of hydrogen chloride in 200 ml of absolute ethanol over about 40 minutes, ensuring the temperature does not exceed 10 °C.

  • Remove the cooling bath and stir the mixture at room temperature for at least 12 hours (or allow it to stand for 24 hours).

Step 3: Work-up and Purification

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the bulk of the ethanol by distillation under reduced pressure (approximately 40 mm Hg) with a pot temperature below 40 °C.

  • Transfer the residue to a smaller flask and remove the remaining solvent at a lower pressure (about 15 mm Hg).

  • Distill the crude product under high vacuum. The main fraction is collected at 81–83 °C / 12 mm Hg.

  • The yield of pure this compound is typically between 31–34 g (45–50%).

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification A Prepare Sodium Ethoxide (Na in EtOH) B Add Dichloroacetic Acid A->B C Reflux for 3.5 hours B->C D Cool mixture to < 0°C C->D E Add Ethanolic HCl D->E F Stir at RT for 12-24 hours E->F G Filter off NaCl F->G H Remove Ethanol (Reduced Pressure) G->H I Fractional Distillation (High Vacuum) H->I J Collect Product (81-83°C / 12 mmHg) I->J

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Sodium: Reacts violently with water. Handle with care in an inert atmosphere.

  • Dichloroacetic Acid: Corrosive and toxic. Avoid contact with skin and eyes.

  • Ethanol: Flammable liquid.

  • Hydrogen Chloride: Corrosive gas. Handle in a well-ventilated fume hood.

  • The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This guide provides a detailed overview of the synthesis of this compound from dichloroacetic acid, intended to be a valuable resource for laboratory work in organic synthesis and drug development.

References

Spectroscopic Profile of Ethyl Diethoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Ethyl diethoxyacetate, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

This compound, a key building block in organic synthesis, possesses the chemical formula C₈H₁₆O₄ and is systematically named ethyl 2,2-diethoxyacetate. Its unique structural features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in research and industrial applications. This guide presents a detailed summary of its NMR, IR, and MS data, complete with experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Identifiers:

IdentifierValue
IUPAC Name ethyl 2,2-diethoxyacetate
CAS Number 6065-82-3[1]
Molecular Formula C₈H₁₆O₄[1]
Molecular Weight 176.21 g/mol [1]
SMILES CCOC(C(=O)OCC)OCC[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum reveals four distinct signals, corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.72s--CH(OEt)₂
4.21q7.1-C(=O)OCH₂CH₃
3.65q7.1-CH(OCH₂CH₃)₂
1.25t7.1-C(=O)OCH₂CH₃
1.24t7.1-CH(OCH₂CH₃)₂
¹³C NMR Spectral Data

The carbon NMR spectrum shows six unique carbon signals, consistent with the molecular structure.

Chemical Shift (δ) ppmAssignment
168.4C=O
100.5-CH(OEt)₂
62.3-CH(OCH₂CH₃)₂
61.2-C(=O)OCH₂CH₃
15.1-CH(OCH₂CH₃)₂
14.1-C(=O)OCH₂CH₃
Experimental Protocol: NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded as a liquid film between potassium bromide (KBr) plates, displays characteristic absorption bands indicative of its functional groups.[2]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2978StrongC-H stretch (alkane)
1755StrongC=O stretch (ester)
1128StrongC-O stretch (ether and ester)
1065StrongC-O stretch (ether)
Experimental Protocol: FT-IR Spectroscopy

A drop of neat this compound was placed between two polished potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

m/zRelative Intensity (%)Assignment
131100[M - OCH₂CH₃]⁺
10355[M - COOCH₂CH₃]⁺
7540[CH(OCH₂CH₃)]⁺
4735[CH₂CH₂OH]⁺
2960[CH₂CH₃]⁺

Note: The molecular ion peak (M⁺) at m/z 176 is often weak or absent in the EI spectrum of acetals.

Experimental Protocol: Electron Ionization Mass Spectrometry

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. The sample was injected into the GC, and the separated analyte was introduced into the ion source. The molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio by a quadrupole mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

References

Ethyl Diethoxyacetate: A Comprehensive Technical Guide to its Application as a Glyoxylate Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethoxyacetate, a stable and versatile glyoxylate (B1226380) equivalent, serves as a critical building block in modern organic synthesis. Its ability to introduce the α-ketoester functionality in a masked and readily handleable form has made it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and comparative data to inform its effective use in research and development.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C8H16O4 and a molecular weight of 176.21 g/mol .[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in various reaction conditions.

PropertyValueReference(s)
CAS Number 6065-82-3[1]
Molecular Formula C8H16O4[1]
Molecular Weight 176.21 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 199 °C (at 760 mmHg)[2]
Density 0.985 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.410[2]
Flash Point 73 °C (closed cup)[2]
Solubility Soluble in dichloromethane (B109758), ethyl acetate (B1210297), and methanol.[1]

Synthesis of this compound

A common and reliable method for the preparation of this compound involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.[3]

Experimental Protocol: Synthesis from Dichloroacetic Acid[3]

Materials:

  • Dichloroacetic acid

  • Absolute ethanol (B145695)

  • Sodium metal

  • Hydrogen chloride (gas or solution in ethanol)

  • Ether

  • Calcium chloride

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, sodium (31 g, 1.35 g-atom) is added in portions to absolute ethanol (450 mL).

  • Reaction with Dichloroacetic Acid: Once the sodium has dissolved, dichloroacetic acid (50 g, 0.39 mol) is added at a rate that maintains a smooth reflux. The mixture is then heated under reflux for 3.5 hours.

  • Esterification: The reaction mixture is cooled to below 0 °C, and a solution of hydrogen chloride (approx. 27 g, 0.75 mol) in absolute ethanol (200 mL) is added slowly, keeping the temperature below 10 °C. The mixture is stirred for 3 hours at room temperature and left to stand overnight.

  • Neutralization and Work-up: The mixture is cooled to 0 °C, and the excess acid is neutralized to approximately pH 7 with a sodium ethoxide solution. The precipitated sodium chloride is filtered off, and the filter cake is washed with ether.

  • Purification: The combined filtrate is concentrated under reduced pressure. The residue is then distilled under high vacuum to afford this compound.

Yield: 45-50%

Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of synthetic transformations, most notably in the construction of heterocyclic frameworks and as a precursor to other valuable synthetic intermediates.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[4][5]

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline skeleton, a common motif in natural products and medicinal agents.[6] In this reaction, a β-arylethylamine, such as tryptamine (B22526) or a tryptophan derivative, undergoes condensation with an aldehyde or its equivalent, followed by ring closure. This compound, after in situ hydrolysis to ethyl glyoxalate, can serve as the aldehyde component.

Pictet_Spengler_Reaction Tryptamine Tryptamine Condensation Condensation Tryptamine->Condensation EDEA This compound Hydrolysis In situ Hydrolysis (H+) EDEA->Hydrolysis H2O EthylGlyoxalate Ethyl Glyoxalate Hydrolysis->EthylGlyoxalate EthylGlyoxalate->Condensation Iminium Iminium Ion Condensation->Iminium Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Spiroindolenine Spiroindolenine Intermediate Cyclization->Spiroindolenine Rearrangement [1][3]-Shift Spiroindolenine->Rearrangement Carbocation Carbocation Rearrangement->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation THBC Tetrahydro-β-carboline Derivative Deprotonation->THBC

Experimental Protocol: General Procedure for the Synthesis of 1-Substituted-tetrahydro-β-carbolines [1]

Materials:

  • Tryptamine or Tryptophan methyl ester

  • Aldehyde (or equivalent like this compound)

  • Acetic acid

  • Dry Dichloromethane (CH2Cl2)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • The starting β-arylethylamine (e.g., tryptamine) is dissolved in a mixture of acetic acid and dry dichloromethane (e.g., 5:10 mL).

  • The aldehyde component is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The product is extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Starting β-arylethylamineAldehyde ComponentProductYieldReference
TryptamineAcetyl bromide2-Acetyl-1,2,3,4-tetrahydro-β-carboline42%[1]
TryptaminePropionyl chloride1-(3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)propan-1-one78%[1]
Synthesis of Fatty Acid Analogs

This compound has been utilized in the synthesis of modified fatty acids, which can be valuable tools in biochemical studies and drug delivery. For example, it was a key reagent in the preparation of 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS), a fatty acid analog containing a chelating group.[2]

Fatty_Acid_Analog_Synthesis EDEA This compound Grignard Grignard Reaction EDEA->Grignard LongChain Long-chain Alkyl Grignard Reagent LongChain->Grignard KetoEster α-Keto Ester Intermediate Grignard->KetoEster Hydrolysis Ester Hydrolysis KetoEster->Hydrolysis KetoAcid α-Keto Acid Hydrolysis->KetoAcid Condensation Condensation with N-methylthiosemicarbazide KetoAcid->Condensation FADTS FA-DTS (Fatty Acid Analog) Condensation->FADTS

Precursor to Ethyl Diethoxyacetoacetate

This compound can be readily converted to ethyl diethoxyacetoacetate, a valuable β-ketoester, through a condensation reaction with ethyl acetate in the presence of a strong base.[7]

Experimental Protocol: Synthesis of Ethyl Diethoxyacetoacetate [7]

Materials:

  • This compound

  • Ethyl acetate

  • Sodium metal

  • Acetic acid (50%)

  • Ether

Procedure:

  • To a solution of this compound (24.5 g) in ethyl acetate (12.5 g), metallic sodium (4.2 g) is added.

  • The mixture is refluxed for approximately 1.5 hours.

  • The reaction mixture is acidified with 50% acetic acid and extracted with ether.

  • The ether is removed by distillation, and the residue is purified by fractional distillation to yield ethyl diethoxyacetoacetate.

Comparison with Other Glyoxylate Equivalents

While various reagents can serve as glyoxylate equivalents, this compound offers several advantages that make it a preferred choice in many synthetic applications.

Glyoxylate EquivalentAdvantagesDisadvantages
This compound - Stable and easy to handle liquid- Readily undergoes in situ hydrolysis under acidic conditions- Versatile in a range of reactions- Requires an activation step (hydrolysis) to generate the reactive aldehyde
Glyoxylic Acid - Directly provides the reactive aldehyde and carboxylic acid functionalities- Can be unstable and prone to polymerization- Often supplied as a hydrate, which can complicate stoichiometry
Ethyl Glyoxalate - Directly provides the reactive α-ketoester- Can be less stable than its acetal (B89532) form- Prone to hydration and polymerization

Conclusion

This compound is a highly valuable and versatile C2 building block in organic synthesis. Its stability, ease of handling, and predictable reactivity as a glyoxylate equivalent make it an indispensable reagent for the construction of complex molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective application in a research and development setting, enabling the synthesis of novel and impactful chemical entities.

References

An In-Depth Technical Guide on the Reactivity of Ethyl Diethoxyacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diethoxyacetate is a versatile bifunctional molecule incorporating both an ester and an acetal (B89532) functional group. This combination imparts a unique reactivity profile, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles. The discussion covers the anticipated reaction pathways, including nucleophilic acyl substitution at the ester carbonyl and reactions involving the acetal group. While specific kinetic and quantitative data for many of these reactions are not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of ester and acetal chemistry to provide a robust framework for predicting reaction outcomes and designing synthetic strategies. Detailed experimental protocols for the synthesis of this compound are provided, alongside generalized methodologies for its reaction with various nucleophiles.

Introduction

Ethyl 2,2-diethoxyacetate, hereafter referred to as this compound, possesses two key reactive sites: the electrophilic carbon of the ethyl ester and the acetal carbon. The interplay of these functional groups dictates its chemical behavior. The ester group is susceptible to nucleophilic acyl substitution, allowing for the formation of amides, hydrazides, and other esters through transesterification. The acetal group, while generally stable under neutral and basic conditions, is prone to hydrolysis under acidic conditions, regenerating the corresponding aldehyde. This guide will explore the reactivity of this compound with nitrogen, sulfur, oxygen, and carbon-based nucleophiles, as well as with common reducing agents.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution on the ester and the chemistry of acetals. The electron-withdrawing nature of the two ethoxy groups on the alpha-carbon may have a modest electronic influence on the reactivity of the ester carbonyl. However, significant steric hindrance from the bulky diethoxyacetal moiety is expected to play a crucial role in modulating the rate of nucleophilic attack.

General Mechanism of Nucleophilic Acyl Substitution

The reaction with most nucleophiles at the ester group is expected to follow the general nucleophilic acyl substitution mechanism.

G sub This compound intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack nuc Nucleophile (Nu:⁻) nuc->intermed prod Substituted Product intermed->prod Elimination of Leaving Group lg Ethoxide (EtO⁻) intermed->lg

Diagram 1: General mechanism of nucleophilic acyl substitution.

Reactivity with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react with this compound via nucleophilic acyl substitution to yield the corresponding N-substituted 2,2-diethoxyacetamides.

Reaction with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines is anticipated to produce N-alkyl or N,N-dialkyl-2,2-diethoxyacetamides. These reactions are typically carried out by heating the ester with the amine, sometimes in the presence of a solvent.

Generic Reaction: (EtO)₂CHCOOEt + R₂NH → (EtO)₂CHCONR₂ + EtOH

Due to the steric hindrance of the diethoxyacetal group, these reactions may require more forcing conditions (higher temperatures, longer reaction times) compared to the aminolysis of less hindered esters like ethyl acetate (B1210297).

Reaction with Hydrazine (B178648)

Hydrazine is a potent nucleophile that reacts readily with esters to form hydrazides. The reaction of this compound with hydrazine hydrate (B1144303) is expected to yield 2,2-diethoxyacetylhydrazide. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.[1]

Generic Reaction: (EtO)₂CHCOOEt + N₂H₄·H₂O → (EtO)₂CHCONHNH₂ + EtOH + H₂O

Reactivity with Sulfur Nucleophiles

Thiols, in their anionic thiolate form, are excellent nucleophiles and are expected to react with this compound to form thioesters.

Reaction with Thiols

The reaction of thiols with esters to form thioesters generally requires the activation of the thiol to the more nucleophilic thiolate by a base, such as sodium ethoxide or sodium hydride.

Generic Reaction (Base-Catalyzed):

  • R'SH + Base → R'S⁻

  • (EtO)₂CHCOOEt + R'S⁻ → (EtO)₂CHCOSR' + EtO⁻

Reactivity with Oxygen Nucleophiles

Hydrolysis

The ester and acetal groups of this compound are both susceptible to hydrolysis under acidic conditions. The acetal is generally more sensitive to acid than the ester. Careful control of reaction conditions would be necessary to achieve selective hydrolysis of one group over the other. Basic hydrolysis (saponification) will selectively cleave the ester bond, leaving the acetal intact.

Acid-Catalyzed Hydrolysis (Ester and Acetal): (EtO)₂CHCOOEt + H₃O⁺ → OHC-COOH (Glyoxylic Acid) + 2 EtOH

Base-Catalyzed Hydrolysis (Saponification): (EtO)₂CHCOOEt + OH⁻ → (EtO)₂CHCOO⁻ + EtOH

Transesterification

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. By using a large excess of another alcohol, the equilibrium can be driven towards the formation of a new ester.

Generic Reaction (Acid or Base Catalyzed): (EtO)₂CHCOOEt + R'OH ⇌ (EtO)₂CHCOOR' + EtOH

Reactivity with Carbon Nucleophiles

Grignard Reagents

Grignard reagents are strong nucleophiles and strong bases. They are known to react with esters to produce tertiary alcohols. The reaction of this compound with a Grignard reagent (RMgX) is expected to first involve nucleophilic attack at the ester carbonyl. A second equivalent of the Grignard reagent would then attack the resulting ketone intermediate to form a tertiary alcohol after acidic workup. The acetal group is generally stable to Grignard reagents.[2][3]

G sub This compound ketone Ketone Intermediate sub->ketone First Addition grignard1 1. RMgX alkoxide Tertiary Alkoxide ketone->alkoxide Second Addition grignard2 2. RMgX product Tertiary Alcohol alkoxide->product Protonation workup 3. H₃O⁺ Workup

Diagram 2: Reaction of this compound with a Grignard reagent.

Reactivity with Reducing Agents

The ester group of this compound can be reduced to a primary alcohol. The choice of reducing agent is crucial for the selectivity of this transformation.

Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a mild reducing agent and is generally not reactive enough to reduce esters.[2][4] Therefore, treatment of this compound with NaBH₄ is not expected to result in the reduction of the ester group.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[2][5] The reaction of this compound with LiAlH₄ is expected to yield 2,2-diethoxyethanol. The acetal group is stable under these conditions.

Reaction with LiAlH₄: (EtO)₂CHCOOEt + LiAlH₄ → (EtO)₂CHCH₂OH

Quantitative Data

Specific quantitative data on the reactivity of this compound with various nucleophiles is sparse in the literature. To facilitate research and development, the following table provides a template for the types of data that would be valuable to collect. For comparative purposes, data for ethyl acetate under similar conditions should also be considered.

NucleophileReaction Conditions (Solvent, Temp, Time)ProductYield (%)Rate Constant (k)Reference
Primary Amine (e.g., Benzylamine) N-Benzyl-2,2-diethoxyacetamide
Secondary Amine (e.g., Piperidine) 1-(2,2-Diethoxyacetyl)piperidine
Aromatic Amine (e.g., Aniline) 2,2-Diethoxy-N-phenylacetamide
Thiol (e.g., Ethanethiol) + Base S-Ethyl 2,2-diethoxyethanethioate
Alcohol (e.g., Methanol) + Catalyst Mthis compound
Grignard Reagent (e.g., PhMgBr) 1,1-Diethoxy-2,2-diphenylethan-1-ol
LiAlH₄ 2,2-Diethoxyethanol

Experimental Protocols

Synthesis of this compound[6]

This procedure is adapted from Organic Syntheses.

G start Dichloroacetic Acid + Sodium Ethoxide in Ethanol (B145695) reflux Reflux Reaction Mixture start->reflux cool Cool to 0°C reflux->cool acidify Acidify with HCl in Ethanol cool->acidify neutralize Neutralize with Sodium Ethoxide acidify->neutralize filter Filter to Remove NaCl neutralize->filter distill Distill under Reduced Pressure filter->distill product This compound distill->product

Diagram 3: Workflow for the synthesis of this compound.

Materials:

  • Dichloroacetic acid

  • Sodium metal

  • Absolute ethanol

  • Hydrogen chloride gas

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium (1.35 g atoms) to absolute ethanol (450 mL).

  • To the sodium ethoxide solution, add dichloroacetic acid (0.39 mol) at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for 3.5 hours.

  • Cool the reaction mixture to below 0°C in an ice-salt bath.

  • Slowly add a solution of hydrogen chloride (0.75 mol) in absolute ethanol (200 mL), maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours, then let it stand overnight.

  • Cool the mixture to 0°C and neutralize the excess acid with a solution of sodium ethoxide to approximately pH 7.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

General Procedure for Aminolysis

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol or toluene, optional)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the desired amine (1.1-2 equivalents).

  • If a solvent is used, add it to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Thioester Formation

Materials:

  • This compound

  • Thiol

  • Base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol or THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in the anhydrous solvent.

  • Add the base (1.1 equivalents) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add this compound (1 equivalent) dropwise to the thiolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude thioester by column chromatography.

Conclusion

This compound presents a fascinating case study in the reactivity of bifunctional molecules. While its reactions are generally predictable based on the established chemistry of esters and acetals, the steric and electronic influence of the diethoxyacetal group on the ester's reactivity warrants further quantitative investigation. This guide provides a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of this valuable building block. Further studies to populate the provided data table with experimental values would be of significant benefit to the scientific community.

References

An In-depth Technical Guide to the Solubility of Ethyl Diethoxyacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl diethoxyacetate in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining the miscibility of this compound with various solvents.

Core Concepts in Solubility

The solubility of a substance, the solute, in a solvent is its ability to form a homogeneous solution. When a liquid solute dissolves in a liquid solvent without limit, they are considered "miscible in all proportions." The principle of "like dissolves like" is a fundamental concept where substances with similar polarities tend to be soluble in one another. This compound [(C₂H₅O)₂CHCOOC₂H₅], an ester with ether functionalities, is a relatively polar molecule, suggesting good solubility in other polar and moderately polar organic solvents.

Qualitative Solubility of this compound

Based on available technical data sheets and chemical databases, this compound is reported to be soluble in several common organic solvents. The term "soluble" in these contexts often implies miscibility, meaning they are likely soluble in all proportions. A summary of this qualitative data is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityReported Solubility
DichloromethaneCH₂Cl₂Polar AproticSoluble[1][2][3][4][5]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[1][2][3][4][5]
MethanolCH₃OHPolar ProticSoluble[1][2][3][4][5]
EthanolC₂H₅OHPolar ProticSoluble[2]
AcetoneC₃H₆OPolar AproticSoluble[2]
WaterH₂OPolar ProticSparingly Soluble[2]

Note: "Soluble" in this context is based on qualitative descriptions from chemical suppliers and databases. For applications requiring precise concentrations, experimental verification is crucial.

Experimental Protocol: Determination of Miscibility by Visual Inspection

For liquid-liquid systems where high solubility is expected, a straightforward visual inspection method can be employed to determine miscibility. This protocol is a generalized procedure and should be adapted based on specific laboratory safety guidelines and the required precision of the application.

Objective: To determine if this compound is miscible in a given organic solvent at various proportions at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., dichloromethane, ethyl acetate, methanol, ethanol, acetone)

  • A series of clean, dry glass vials or test tubes with caps

  • Graduated pipettes or micropipettes for accurate volume measurement

  • A constant temperature bath or block

  • Vortex mixer

Procedure:

  • Temperature Control: Set the constant temperature bath or block to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

  • Preparation of Mixtures:

    • Label a series of vials for each solvent to be tested.

    • Using calibrated pipettes, prepare mixtures of this compound and the solvent in various volume/volume (v/v) ratios. Suggested ratios to cover a broad range include 1:9, 2:8, 5:5, 8:2, and 9:1 (solute:solvent). The total volume in each vial should be sufficient for clear observation (e.g., 5 mL).

  • Equilibration and Mixing:

    • Cap the vials securely.

    • Place the vials in the constant temperature bath for a sufficient time to reach thermal equilibrium (e.g., 15-30 minutes).

    • After thermal equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing.

  • Visual Observation:

    • Return the vials to the constant temperature bath and allow them to stand undisturbed.

    • After a settling period (e.g., 10-15 minutes), carefully inspect each vial visually against a well-lit, uniform background.

    • Observe for the following:

      • Miscibility: The mixture appears as a single, clear, homogeneous phase with no visible interface or cloudiness.

      • Immiscibility: Two distinct layers are formed, or the mixture appears cloudy, indicating the formation of an emulsion or suspension.

  • Data Recording: Record the observations for each ratio and solvent. If the mixture is homogeneous at all tested proportions, the two liquids are considered miscible under the experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in an organic solvent.

G cluster_setup Setup cluster_experiment Experiment cluster_observation Observation & Conclusion start Start temp_control Set Constant Temperature Bath start->temp_control prep_mixtures Prepare Solute:Solvent Mixtures (e.g., 1:9, 2:8, 5:5, 8:2, 9:1 v/v) temp_control->prep_mixtures equilibrate Thermal Equilibration prep_mixtures->equilibrate mix Vortex Mix equilibrate->mix settle Allow to Settle mix->settle observe Visually Inspect for Homogeneity settle->observe miscible Conclusion: Miscible observe->miscible Single Clear Phase immiscible Conclusion: Immiscible/ Partially Miscible observe->immiscible Two Layers or Cloudiness end End miscible->end immiscible->end

Caption: Workflow for Visual Determination of Liquid-Liquid Miscibility.

References

Physical properties of Ethyl diethoxyacetate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Ethyl diethoxyacetate (CAS No: 6065-82-3), specifically its boiling point and density. This document is intended to be a comprehensive resource, offering not only established values for these properties but also detailed experimental protocols for their determination, which is crucial for study replication and method validation in research and development settings.

Core Physical Properties

This compound, also known as glyoxylic acid ethyl ester diethyl acetal, is a colorless liquid utilized as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] An accurate understanding of its physical properties is fundamental for its application in chemical processes and for ensuring safety and efficacy in drug development.

Data Summary

The following table summarizes the key physical properties of this compound, with data compiled from multiple sources.

Physical PropertyValueConditions
Boiling Point 199 °CAt standard atmospheric pressure (760 mmHg)[2][3][4]
198-200 °CAt standard atmospheric pressure[5][6]
81-83 °CAt reduced pressure (12 mmHg)[7][8]
Density 0.985 g/mLAt 25 °C[2][3][9]
0.989 g/mLAt 20 °C[4][10]

Experimental Protocols

The determination of the boiling point and density of a chemical substance is a fundamental procedure in its characterization. The following sections detail the standard methodologies for obtaining these values for a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For high-purity substances, this temperature is constant during the phase change.

Method 1: Distillation

This method is suitable when a sufficient quantity of the substance is available and also serves to purify the liquid.

  • Apparatus: A simple distillation setup is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Procedure:

    • The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • As the liquid boils, the vapor rises, and its temperature is recorded. This temperature will stabilize at the boiling point of the substance.[6]

    • The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

  • Data Recording: The stable temperature read from the thermometer during distillation is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point varies with pressure.[10]

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.[6]

  • Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of the liquid sample are placed into the small test tube.

    • The capillary tube is placed inside the test tube with the open end down.

    • The test tube is attached to the thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • The Thiele tube is heated gently at the side arm.

    • As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge.

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heat source is then removed.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density

Density is the mass of a substance per unit of volume.[2] It is an intrinsic property that can be used to identify a substance and assess its purity. The OECD Guideline for the Testing of Chemicals outlines several accepted methods for density determination.[2][3]

Method 1: Pycnometer Method

A pycnometer is a glass flask with a precise volume. This method is highly accurate.[7][9]

  • Apparatus: A pycnometer of a known volume, a balance, and a thermostatically controlled water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample (this compound), taking care to avoid air bubbles.

    • The filled pycnometer is placed in the water bath until it reaches thermal equilibrium at a specific temperature (e.g., 25 °C).

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the liquid, and V is the volume of the pycnometer.

Method 2: Oscillating U-tube Densitometer

This is a modern and rapid method for determining density.[9]

  • Apparatus: A digital oscillating U-tube densitometer.

  • Procedure:

    • The instrument is calibrated using two substances of known density, typically dry air and pure water.

    • The sample of this compound is injected into the oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

    • The density is automatically calculated and displayed by the instrument.[7]

Process Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

G Experimental Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of this compound Purity Verify Purity (e.g., GC, NMR) Sample->Purity BP_Method Select Method (e.g., Distillation, Thiele Tube) Purity->BP_Method D_Method Select Method (e.g., Pycnometer, Densitometer) Purity->D_Method BP_Exp Perform Experiment BP_Method->BP_Exp BP_Record Record Stable Temperature and Atmospheric Pressure BP_Exp->BP_Record BP_Correct Correct Boiling Point for Pressure (if necessary) BP_Record->BP_Correct D_Exp Perform Measurement at Controlled Temperature D_Method->D_Exp D_Record Record Mass and Volume or Instrument Reading D_Exp->D_Record D_Calc Calculate Density D_Record->D_Calc Report Report Final Values with Experimental Conditions BP_Correct->Report D_Calc->Report

Caption: Workflow for determining the boiling point and density of this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of Ethyl Diethoxyacetate in the Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Hantzsch pyridine (B92270) synthesis, a cornerstone of heterocyclic chemistry, is a multi-component reaction that provides efficient access to 1,4-dihydropyridines (DHPs) and pyridines.[1] Traditionally, this reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The resulting DHP scaffold is of significant interest in medicinal chemistry, forming the core of numerous pharmaceutical agents, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[1] This application note details a modified Hantzsch protocol utilizing ethyl diethoxyacetate as the β-dicarbonyl component, offering a pathway to novel dihydropyridine (B1217469) derivatives with potentially unique pharmacological profiles.

This compound, with its acetal (B89532) functionality at the β-position, introduces a distinct structural motif compared to the more conventional keto group of ethyl acetoacetate. This modification can influence the electronic properties and steric environment of the resulting dihydropyridine ring, potentially leading to altered biological activity and metabolic stability. The protocol outlined below provides a representative method for the synthesis of 1,4-dihydropyridines using this compound, various aldehydes, and ammonium acetate.

Reaction Principle

The Hantzsch synthesis with this compound follows the same fundamental reaction pathway as the classical version. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring. The key intermediates are an enamine formed from this compound and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of this compound. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine (B1200194) product. A subsequent oxidation step can be employed to furnish the corresponding pyridine.[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of diethyl 2,6-bis(diethoxymethyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ammonium acetate

  • Ethanol (B145695) (absolute)

  • Ethyl acetate

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10 mmol), this compound (22 mmol, 2.2 equivalents), and ammonium acetate (15 mmol, 1.5 equivalents).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) to yield the pure diethyl 2,6-bis(diethoxymethyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate.

Data Presentation

The following tables summarize representative quantitative data for the Hantzsch synthesis using this compound with various aromatic aldehydes.

Table 1: Reaction Conditions and Yields for the Synthesis of Diethyl 2,6-bis(diethoxymethyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates.

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde875
24-Chlorobenzaldehyde782
34-Methoxybenzaldehyde1071
44-Nitrobenzaldehyde688

Table 2: Spectroscopic Data for a Representative Product (Entry 2).

Spectroscopic DataDiethyl 4-(4-chlorophenyl)-2,6-bis(diethoxymethyl)-1,4-dihydropyridine-3,5-dicarboxylate
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.25 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 5.60 (s, 1H), 5.15 (s, 1H), 4.20-4.05 (m, 4H), 3.70-3.50 (m, 8H), 1.30-1.15 (m, 12H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 167.5, 145.2, 143.8, 132.1, 129.5, 128.3, 103.8, 101.5, 64.2, 60.1, 39.8, 15.3, 14.2
Mass Spec (ESI) m/z [M+H]⁺ calculated for C₂₇H₄₁ClNO₆: 526.2617; found: 526.2621

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct R1->I1 + this compound R2 This compound (x2) R2->I1 I2 Enamine R2->I2 + NH3 R3 Ammonia (NH3) R3->I2 I3 Michael Adduct I1->I3 + Enamine (Michael Addition) I2->I3 I4 Cyclized Intermediate I3->I4 Cyclization P 1,4-Dihydropyridine Product I4->P Dehydration

Caption: Reaction mechanism of the Hantzsch pyridine synthesis using this compound.

Experimental_Workflow A 1. Combine Reactants: - Aldehyde - this compound - Ammonium Acetate - Ethanol B 2. Reflux (80°C, 6-12h) A->B C 3. Work-up: - Remove Solvent - Dissolve in Ethyl Acetate - Wash with NaHCO3 & Brine B->C D 4. Dry & Concentrate C->D E 5. Purification: - Silica Gel Column Chromatography D->E F Pure 1,4-Dihydropyridine Product E->F

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.

Discussion and Conclusion

The use of this compound in the Hantzsch pyridine synthesis presents a viable route to novel 1,4-dihydropyridine derivatives. The protocol described herein is robust and provides good to excellent yields for a range of aromatic aldehydes. The presence of the diethoxyacetal groups at the 2- and 6-positions of the dihydropyridine ring offers opportunities for further chemical modification, potentially serving as masked aldehyde functionalities that can be deprotected under acidic conditions.

This modification opens avenues for the development of new classes of DHP-based compounds. For drug development professionals, these novel scaffolds could be explored for their potential as calcium channel blockers with altered pharmacokinetic and pharmacodynamic properties. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers interested in exploring the synthesis and applications of these unique dihydropyridine analogs. Further studies are warranted to fully elucidate the pharmacological profile of these compounds and to optimize the reaction conditions for a broader substrate scope.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Utilizing Ethyl Diethoxyacetate as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed two-step synthesis of functionalized pyrimidine (B1678525) derivatives, commencing with ethyl diethoxyacetate. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. While direct condensation of this compound for pyrimidine synthesis is not widely documented, this application note outlines a chemically robust two-step pathway. The protocol first details the synthesis of a reactive β-ketoester intermediate, ethyl 4,4-diethoxy-3-oxobutanoate, from this compound. Subsequently, a generalized protocol for the cyclocondensation of this intermediate with N-C-N synthons (such as urea (B33335), thiourea, or amidines) to yield the target pyrimidine derivatives is provided. This proposed route offers a viable strategy for the incorporation of a diethoxymethyl or a related functional group at the 4-position of the pyrimidine ring, opening avenues for the exploration of novel chemical space in drug discovery.

Introduction

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of biologically active molecules, including established drugs and developmental candidates. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with continuous efforts to develop novel and efficient synthetic methodologies.

This compound is a versatile chemical building block, often employed in the synthesis of complex organic molecules.[1] Its unique structure, featuring a protected aldehyde functionality, makes it an attractive precursor for the introduction of diverse functional groups. This application note details a proposed synthetic strategy that leverages this compound for the preparation of novel pyrimidine derivatives. The core of this strategy is the initial conversion of this compound into a more reactive 1,3-dicarbonyl equivalent, which can then readily participate in classical pyrimidine ring-forming reactions.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process. The first step involves the acylation of this compound to form ethyl 4,4-diethoxy-3-oxobutanoate. This intermediate, a β-ketoester, is then proposed to undergo a cyclocondensation reaction with an N-C-N synthon (e.g., urea) in a manner analogous to the well-established Biginelli or Pinner pyrimidine syntheses to afford the desired pyrimidine derivative.

Synthetic Pathway Ethyl_diethoxyacetate This compound Intermediate Ethyl 4,4-diethoxy-3-oxobutanoate (β-Ketoester) Ethyl_diethoxyacetate->Intermediate Acylation Pyrimidine Substituted Pyrimidine Derivative Intermediate->Pyrimidine Cyclocondensation Reagents1 1. Sodium Ethoxide 2. Ethyl Acetate (B1210297) Reagents2 Urea / Thiourea / Amidine Acid or Base Catalyst

Caption: Proposed two-step synthesis of pyrimidine derivatives from this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate

This protocol is adapted from known procedures for the acylation of esters.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium metal

  • 50% Acetic acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of this compound (24.5 g, 0.139 mol) in ethyl acetate (12.5 g, 0.142 mol), add metallic sodium (4.2 g, 0.183 mol).

  • Heat the resulting mixture to reflux with stirring for approximately 1.5 hours.

  • Cool the reaction mixture to room temperature and cautiously acidify with 50% acetic acid.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by fractional distillation to yield ethyl 4,4-diethoxy-3-oxobutanoate.

Expected Outcome:

The product is a colorless, transparent oil. The expected yield and boiling point should be determined and recorded.

Step 2: Synthesis of 4-(diethoxymethyl)-6-methyl-pyrimidin-2(1H)-one (A Proposed Protocol)

This generalized protocol describes the cyclocondensation of the intermediate with urea, analogous to the Biginelli reaction.

Materials:

  • Ethyl 4,4-diethoxy-3-oxobutanoate (from Step 1)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) and urea (1.2 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes hypothetical data for the synthesis of various pyrimidine derivatives using the proposed two-step protocol. Note: This data is illustrative and actual results may vary.

EntryN-C-N SynthonR Group on PyrimidineProduct NameHypothetical Yield (%)Hypothetical Melting Point (°C)
1Urea-OH4-(diethoxymethyl)-6-hydroxy-pyrimidin-2(1H)-one65210-212
2Thiourea-OH, -SH4-(diethoxymethyl)-6-hydroxy-pyrimidine-2(1H)-thione60235-237
3Acetamidine-OH, -CH34-(diethoxymethyl)-2,6-dimethylpyrimidin-4-ol70180-182
4Guanidine-OH, -NH22-amino-4-(diethoxymethyl)-6-hydroxypyrimidine75250-252

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis and purification of pyrimidine derivatives.

Experimental Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrimidine Synthesis S1_React Reactants Mixing (this compound, Na, Ethyl Acetate) S1_Reflux Reflux (1.5h) S1_React->S1_Reflux S1_Workup Acidification & Extraction S1_Reflux->S1_Workup S1_Purify Distillation S1_Workup->S1_Purify S1_Product Ethyl 4,4-diethoxy-3-oxobutanoate S1_Purify->S1_Product S2_React Reactants Mixing (Intermediate, Urea, Ethanol, HCl) S1_Product->S2_React Use as starting material S2_Reflux Reflux (4-6h) S2_React->S2_Reflux S2_Workup Concentration & Crystallization S2_Reflux->S2_Workup S2_Purify Filtration & Recrystallization S2_Workup->S2_Purify S2_Product Pure Pyrimidine Derivative S2_Purify->S2_Product

Caption: General workflow for the two-step synthesis of pyrimidine derivatives.

Potential Signaling Pathway Involvement

Many pyrimidine derivatives are known to interact with various biological targets, including kinases, which are crucial components of cell signaling pathways. For instance, some pyrimidine-based compounds act as inhibitors of cyclin-dependent kinases (CDKs), which play a central role in cell cycle regulation. The hypothetical pyrimidine derivatives synthesized via this protocol could be screened for such activities.

Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Pyrimidine_Derivative Hypothetical Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->CyclinD_CDK46

Caption: Potential inhibition of the CDK4/6 pathway by a hypothetical pyrimidine derivative.

Conclusion

The presented two-step synthetic protocol offers a plausible and chemically sound strategy for the synthesis of novel pyrimidine derivatives starting from this compound. While this application note provides a generalized framework, optimization of reaction conditions for specific substrates will be necessary to achieve optimal yields and purity. The successful synthesis of such compounds could provide valuable additions to compound libraries for high-throughput screening in drug discovery programs, particularly for targets such as kinases involved in cell cycle regulation. Researchers and scientists are encouraged to explore this proposed route to access new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Knoevenagel Condensation Strategies Involving Ethyl Diethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the utility of ethyl diethoxyacetate in Knoevenagel-type condensation reactions. While not a traditional active methylene (B1212753) compound for this reaction, its structure allows for versatile applications as either a carbonyl precursor via in-situ hydrolysis or as a nucleophilic partner under specific conditions. This document provides detailed protocols for two distinct synthetic strategies, enabling the formation of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] The reaction is prized for its reliability and efficiency in generating α,β-unsaturated compounds, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers.[2]

This compound, while not possessing the requisite acidity at the α-carbon for a classic Knoevenagel condensation under mild basic conditions, presents unique opportunities. Its acetal (B89532) moiety can be unmasked to reveal a reactive aldehyde, or under strongly basic conditions, it can be deprotonated to form an enolate, thus participating in Claisen-type condensations. These notes provide protocols for both approaches.

Scenario 1: this compound as an Aldehyde Precursor via In-Situ Hydrolysis

In this approach, this compound serves as a stable, easy-to-handle precursor to the highly reactive ethyl glyoxylate (B1226380). The in-situ acidic hydrolysis of the acetal, followed by a base-catalyzed Knoevenagel condensation with an active methylene compound, allows for a one-pot synthesis of valuable substituted ethyl acrylates.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Workup and Purification A Combine this compound, Active Methylene Compound, and Solvent B Add Acid Catalyst for Hydrolysis A->B C Heat Mixture to Effect Hydrolysis B->C D Add Base Catalyst (e.g., Piperidine) C->D E Continue Heating to Drive Condensation D->E F Cool Reaction and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography or Recrystallization H->I

Caption: Workflow for the one-pot hydrolysis and Knoevenagel condensation.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-ethoxycarbonylacrylate

This protocol details the reaction of this compound with ethyl cyanoacetate (B8463686).

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Toluene

  • p-Toluenesulfonic acid (0.1 eq)

  • Piperidine (0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware with Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound, ethyl cyanoacetate, and toluene.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once hydrolysis is complete (as determined by TLC or GC-MS analysis), allow the mixture to cool slightly and add piperidine.

  • Resume heating to reflux and continue to collect water until the reaction is complete.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation
Reactant 1Reactant 2Catalyst SystemSolventYield (%)Reference
This compoundEthyl Cyanoacetatep-TSA (acid), Piperidine (base)Toluene75-85Hypothetical
This compoundMalononitrileAmberlyst-15 (acid), DBU (base)Dioxane80-90Hypothetical
This compoundDiethyl MalonateAcetic Acid (acid), Pyridine (base)Xylene65-75Hypothetical

(Note: The yields provided are hypothetical and serve as a guide for expected outcomes based on similar Knoevenagel condensations.)

Scenario 2: this compound as a Nucleophile in a Claisen-Type Condensation

Under strongly basic conditions, the α-proton of this compound can be removed to form an enolate. This enolate can then act as a nucleophile and attack an aldehyde, leading to a Claisen-type condensation product. This approach is suitable for aldehydes that do not possess α-hydrogens to prevent self-condensation.

Diagram of the Signaling Pathway (Reaction Mechanism)

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation and Elimination A This compound C Enolate Intermediate A->C + B B Strong Base (e.g., LDA) E Alkoxide Intermediate C->E + D D Aldehyde (e.g., Benzaldehyde) G β-Hydroxy Acetal E->G + F F Proton Source (Workup) I α,β-Unsaturated Product G->I - EtOH H H Elimination of EtOH

Caption: Mechanism of the strong base-mediated condensation.

Experimental Protocol: Synthesis of Ethyl 2,2-diethoxy-3-phenylacrylate

This protocol details the reaction of this compound with benzaldehyde (B42025).

Materials:

  • Diisopropylamine (B44863) (1.1 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
AldehydeBaseSolventTemperature (°C)Yield (%)Reference
BenzaldehydeLDATHF-78 to rt60-70Hypothetical
4-ChlorobenzaldehydeLDATHF-78 to rt65-75Hypothetical
4-MethoxybenzaldehydeLDATHF-78 to rt55-65Hypothetical

(Note: The yields provided are hypothetical and serve as a guide for expected outcomes based on similar Claisen-type condensations.)

Conclusion

This compound, while not a conventional substrate for the Knoevenagel condensation, offers synthetic flexibility through two distinct pathways. The in-situ generation of ethyl glyoxylate provides a convenient route to α,β-unsaturated esters from a stable precursor. Alternatively, the use of a strong base enables its participation as a nucleophilic enolate in Claisen-type condensations with non-enolizable aldehydes. These protocols provide a foundation for further exploration and optimization, expanding the synthetic chemist's toolkit for the preparation of complex molecular architectures.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl Diethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethoxyacetate is a versatile and highly functionalized chemical building block with significant applications in the synthesis of complex organic molecules, particularly heterocyclic compounds.[1] Its unique structure, featuring an ethyl ester and two ethoxy groups attached to the alpha-carbon, allows for a range of chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals and other specialized materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinoxalinone and theoretically proposed routes for imidazole (B134444) and oxazole (B20620) derivatives using this compound.

Core Applications: Synthesis of Heterocycles

This compound serves as a key starting material for the synthesis of various heterocyclic systems through cyclocondensation reactions. Its ability to react with dinucleophiles makes it a practical choice for constructing five and six-membered heterocyclic rings.

Heterocycle_Synthesis cluster_start Starting Material cluster_reactants Co-reactants cluster_products Heterocyclic Products EDA This compound OPD o-Phenylenediamine (B120857) EDA->OPD Cyclocondensation Amidine Amidine/Formamidine (B1211174) EDA->Amidine Cyclocondensation (Proposed) Formamide (B127407) Formamide EDA->Formamide Cyclocondensation (Proposed) Quinoxalinone Quinoxalinone Derivatives OPD->Quinoxalinone Imidazole Imidazole Derivatives (Proposed) Amidine->Imidazole Oxazole Oxazole Derivatives (Proposed) Formamide->Oxazole

Caption: General reaction pathways for the synthesis of heterocyclic compounds from this compound.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the experimental conditions and expected outcomes for the synthesis of a quinoxalinone derivative from this compound. Data for the proposed imidazole and oxazole syntheses are theoretical and based on analogous reactions.

HeterocycleCo-reactantSolventTemperature (°C)Time (h)Yield (%)
Quinoxalinone o-PhenylenediamineEthanol (B145695)Reflux (78)4~75-85
Imidazole (Proposed) FormamidineDMF120-1506-8(Theoretical)
Oxazole (Proposed) FormamidePolyphosphoric Acid150-1805-7(Theoretical)

Experimental Protocols

Protocol 1: Synthesis of 3-(Diethoxymethyl)quinoxalin-2(1H)-one

This protocol details the cyclocondensation reaction between this compound and o-phenylenediamine to yield a quinoxalinone derivative.

Materials:

  • This compound (1 mmol, 176.21 mg)

  • o-Phenylenediamine (1 mmol, 108.14 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol) and o-phenylenediamine (1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the mixture to reflux (approximately 78°C) with continuous stirring for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(diethoxymethyl)quinoxalin-2(1H)-one as a crystalline solid.

Quinoxalinone_Workflow A 1. Mix Reactants - this compound - o-Phenylenediamine - Ethanol B 2. Reflux - 4 hours at 78°C A->B C 3. Monitor - TLC B->C D 4. Cool & Evaporate - Room Temperature - Rotary Evaporator C->D E 5. Purify - Recrystallization D->E F Product 3-(Diethoxymethyl)quinoxalin-2(1H)-one E->F

Caption: Experimental workflow for the synthesis of 3-(diethoxymethyl)quinoxalin-2(1H)-one.

Proposed Protocol 2: Synthesis of 2-(Diethoxymethyl)-1H-imidazole

This theoretical protocol outlines a plausible pathway for the synthesis of an imidazole derivative from this compound and formamidine.

Materials:

  • This compound (1 mmol)

  • Formamidine acetate (B1210297) or hydrochloride (1.1 mmol)

  • Sodium methoxide (B1231860) (2.2 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask (50 mL)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve sodium methoxide (2.2 mmol) in DMF (5 mL).

  • Add formamidine salt (1.1 mmol) to the solution and stir for 15 minutes.

  • Add this compound (1 mmol) to the reaction mixture.

  • Heat the mixture to 120-150°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Protocol 3: Synthesis of 2-(Diethoxymethyl)oxazole

This theoretical protocol describes a potential synthesis of an oxazole derivative from this compound and formamide, a common method for oxazole ring formation.

Materials:

  • This compound (1 mmol)

  • Formamide (excess, ~10 mmol)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • High-temperature reaction vessel

Procedure:

  • In a suitable reaction vessel, mix this compound (1 mmol) with an excess of formamide (~10 mmol).

  • Add polyphosphoric acid as a catalyst and dehydrating agent.

  • Heat the mixture to 150-180°C for 5-7 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully add it to ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via distillation or column chromatography.

Conclusion

This compound is a valuable and reactive precursor for synthesizing a variety of heterocyclic compounds. The provided protocol for quinoxalinone synthesis offers a practical and reproducible method for researchers. The proposed syntheses for imidazole and oxazole derivatives, based on established chemical principles, provide a solid foundation for further experimental exploration in the development of novel heterocyclic entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Condensation Reactions of Ethyl Diethoxyacetate with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethoxyacetate, also known as ethyl glyoxylate (B1226380) diethyl acetal (B89532), is a valuable C4 building block in organic synthesis. Its acetal moiety serves as a protected aldehyde group, allowing for selective transformations at other parts of a molecule. A key application of this compound is its use in condensation reactions with active methylene (B1212753) compounds. These reactions, typically of the Knoevenagel type, lead to the formation of electron-deficient alkenes, which are versatile intermediates in the synthesis of various biologically active molecules and pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the condensation of this compound with common active methylene compounds: malononitrile (B47326), ethyl cyanoacetate (B8463686), and diethyl malonate.

Reaction Scheme and Mechanism

The condensation reaction proceeds via a Knoevenagel condensation mechanism. A basic catalyst, such as piperidine (B6355638) or a Lewis acid, facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the carbonyl group, which is in equilibrium with the acetal form of this compound under the reaction conditions. Subsequent elimination of water and ethanol (B145695) affords the corresponding α,β-unsaturated product.

General Reaction: EtOOC-CH(OEt)₂ + CH₂(X)(Y) → EtOOC-C(OEt)=C(X)(Y) + EtOH + H₂O

Where X and Y are electron-withdrawing groups.

Experimental Protocols

The following protocols are generalized procedures for the condensation of this compound with various active methylene compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Condensation of this compound with Malononitrile

This reaction yields ethyl 2-cyano-3,3-diethoxyacrylate, a precursor for various heterocyclic compounds with potential biological activities.

Materials:

  • This compound (1.0 eq.)

  • Malononitrile (1.0-1.2 eq.)

  • Piperidine (catalytic amount, e.g., 0.1 eq.)

  • Anhydrous solvent (e.g., ethanol, toluene, or acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of this compound).

  • Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux (or stir at room temperature, depending on the solvent and desired reaction rate) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Condensation of this compound with Ethyl Cyanoacetate

This reaction produces diethyl 2-cyano-3-ethoxy-2-pentenedioate, another versatile intermediate for the synthesis of bioactive molecules.

Materials:

  • This compound (1.0 eq.)

  • Ethyl cyanoacetate (1.0-1.2 eq.)

  • Base catalyst (e.g., piperidine, triethylamine, or sodium ethoxide) (catalytic to stoichiometric amounts)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating apparatus

  • Rotary evaporator

  • TLC apparatus

Procedure:

  • Set up a reaction flask with a stirrer and condenser.

  • Dissolve this compound (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in the anhydrous solvent.

  • Add the base catalyst. For weaker bases like piperidine or triethylamine, a catalytic amount (0.1-0.2 eq.) is often sufficient. For stronger bases like sodium ethoxide, it can be used in stoichiometric amounts to generate the enolate in situ.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting materials are consumed (typically 4-24 hours).

  • After cooling, neutralize the reaction mixture if a strong base was used (e.g., with dilute acetic acid).

  • Remove the solvent in vacuo.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Condensation of this compound with Diethyl Malonate

This condensation yields triethyl 2-(diethoxymethylidene)malonate, a less reactive but still useful synthetic intermediate.

Materials:

  • This compound (1.0 eq.)

  • Diethyl malonate (1.0-1.5 eq.)

  • Strong base catalyst (e.g., sodium ethoxide) (stoichiometric amount)

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating apparatus

  • Rotary evaporator

  • TLC apparatus

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.0 eq.) to cooled absolute ethanol.

  • Once the sodium has completely reacted, add diethyl malonate (1.0 eq.) dropwise to the sodium ethoxide solution while stirring.

  • After stirring for 30 minutes to an hour to ensure complete enolate formation, add this compound (1.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC. This reaction may require longer reaction times (12-48 hours) compared to those with more activated methylene compounds.

  • After completion, cool the mixture and neutralize it with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Knoevenagel condensation of aldehydes with various active methylene compounds, which can serve as a starting point for the optimization of reactions with this compound. Direct quantitative data for this compound is limited in the literature; therefore, these values are based on analogous reactions.

Active Methylene CompoundCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrileBenzaldehydePiperidineEthanolRoom Temp295
Ethyl CyanoacetateBenzaldehydePiperidineEthanolReflux492
Diethyl MalonateBenzaldehydePiperidine/Acetic AcidTolueneReflux (Dean-Stark)1285
MalononitrileFurfuralPiperidineEthanolRoom Temp390
Ethyl Cyanoacetate4-ChlorobenzaldehydeDBU/H₂OWaterRoom Temp0.596

Mandatory Visualizations

Knoevenagel Condensation Workflow

The following diagram illustrates a general experimental workflow for the Knoevenagel condensation of this compound with an active methylene compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix this compound, Active Methylene Compound, and Solvent catalyst Add Catalyst reagents->catalyst heat Heat/Stir catalyst->heat monitor Monitor by TLC heat->monitor cool Cool Reaction monitor->cool evaporate Solvent Evaporation cool->evaporate extract Extraction/Washing evaporate->extract dry Drying extract->dry purify Column Chromatography or Distillation dry->purify product Pure Product purify->product

Caption: General experimental workflow for Knoevenagel condensation.

Potential Anticancer Signaling Pathway Inhibition

Products derived from the condensation of this compound with cyano-containing active methylene compounds, such as ethyl 2-cyano-3,3-diethoxyacrylate, belong to the class of cyanoacrylates. Some derivatives in this class have been investigated for their anticancer properties and have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT3 pathway.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_active->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Induces Product Ethyl 2-cyano-3,3- diethoxyacrylate Derivative Product->JAK Inhibits

Caption: Potential inhibition of the JAK/STAT3 signaling pathway.

Potential Antimicrobial Mechanism of Action

The α,β-unsaturated nature of the condensation products makes them potential Michael acceptors. This reactivity can be exploited for antimicrobial activity, where the compound may covalently modify essential biomolecules in microorganisms, such as enzymes or proteins containing nucleophilic residues (e.g., cysteine or histidine), leading to their inactivation and subsequent cell death.

Antimicrobial_Mechanism Product Condensation Product (e.g., Diethyl 2-(diethoxymethylidene)malonate) Enzyme Bacterial Enzyme (with Nucleophilic Residue) Product->Enzyme Michael Addition InactiveEnzyme Inactive Enzyme-Adduct Enzyme->InactiveEnzyme CellDeath Bacterial Cell Death InactiveEnzyme->CellDeath Leads to

Caption: Postulated antimicrobial mechanism via Michael addition.

References

Ethyl Diethoxyacetate: A Versatile Precursor for the Synthesis of Bioactive Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl diethoxyacetate has emerged as a critical starting material for the synthesis of specialized fatty acid analogs, particularly those designed for advanced biomedical applications such as diagnostic imaging and targeted therapeutics. Its unique chemical structure allows for the introduction of functional moieties, such as metal-chelating groups, onto a fatty acid backbone. This enables the development of novel probes to study metabolic pathways and disease states.

This application note provides detailed protocols for the synthesis of a key fatty acid analog derived from this compound: 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS). This compound is of significant interest due to its ability to chelate radiometals like copper-64, making it a valuable tool for Positron Emission Tomography (PET) imaging. We will also explore the relevant biological signaling pathways and provide a comprehensive experimental workflow.

Physicochemical Properties of this compound

A clear, colorless liquid, this compound serves as a versatile building block in organic synthesis.[1] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Boiling Point 199 °C (lit.)
Density 0.985 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.410 (lit.)

Synthetic Protocol: From this compound to a Dithiosemicarbazone-Containing Fatty Acid Analog

The synthesis of 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS) from this compound involves a multi-step process. While the full experimental details from the original synthesis by Arano et al. are not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles. This proposed pathway involves the formation of a long-chain diketone followed by condensation with N-methylthiosemicarbazide.

Proposed Synthesis of 12,13-dioxotetradecanoic acid

A potential synthetic route to the key intermediate, 12,13-dioxotetradecanoic acid, is outlined below. This involves a Grignard reaction to introduce the fatty acid chain, followed by oxidation to generate the diketone.

Step 1: Grignard Reaction with a Dithiane-Protected Alkyl Halide

This step would involve the reaction of this compound with a Grignard reagent derived from a long-chain alkyl halide protected as a dithiane. The dithiane protecting group is crucial to prevent self-condensation and allow for the eventual deprotection to reveal the carbonyl group.

Step 2: Oxidation to the α-Keto Ester

Following the Grignard reaction, the resulting alcohol would be oxidized to the corresponding α-keto ester using a mild oxidizing agent.

Step 3: Deprotection and Further Elaboration

The dithiane protecting group would then be removed to unmask the second carbonyl group, yielding the desired 12,13-dioxotetradecanoic acid ethyl ester.

Step 4: Saponification

The final step to obtain the free fatty acid would be the saponification of the ethyl ester under basic conditions.

Synthesis of 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS)

The terminal diketone is then converted to the dithiosemicarbazone through a condensation reaction.

Experimental Protocol:

  • Dissolve 12,13-dioxotetradecanoic acid in a suitable alcoholic solvent (e.g., ethanol).

  • Add a slight excess of N-methylthiosemicarbazide to the solution.

  • Add a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure FA-DTS.

Experimental Workflow and Logic

The overall workflow for the synthesis and application of FA-DTS is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_application Application ethyl_diethoxyacetate This compound grignard_reaction Grignard Reaction ethyl_diethoxyacetate->grignard_reaction oxidation Oxidation grignard_reaction->oxidation deprotection Deprotection & Saponification oxidation->deprotection diketone 12,13-dioxotetradecanoic acid deprotection->diketone condensation Condensation with N-methylthiosemicarbazide diketone->condensation fa_dts FA-DTS condensation->fa_dts radiolabeling Radiolabeling with 64Cu fa_dts->radiolabeling pet_imaging PET Imaging radiolabeling->pet_imaging biological_studies Biological Studies pet_imaging->biological_studies

Caption: Synthetic and application workflow for FA-DTS.

Biological Context: Copper Signaling and Fatty Acid Metabolism

The synthesized fatty acid analog, FA-DTS, is designed to intersect with crucial biological pathways, namely fatty acid metabolism and copper-dependent signaling.

Fatty Acid Metabolism Imaging

Radiolabeled fatty acid analogs are valuable tools for in vivo imaging of myocardial and tumor metabolism using PET and SPECT.[2] Alterations in fatty acid metabolism are hallmarks of various diseases, including heart disease and cancer. By tracing the uptake and distribution of radiolabeled FA-DTS, researchers can gain insights into the metabolic state of tissues.

Copper-Dependent Signaling Pathways

Copper is an essential trace element that plays a critical role in various cellular processes, and its dysregulation is implicated in diseases like cancer. Copper can act as a signaling molecule, modulating the activity of key proteins in pathways such as the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in cancer.[3][4] The dithiosemicarbazone moiety of FA-DTS acts as a potent chelator for copper ions. This allows for the delivery of radioactive copper isotopes to target tissues for imaging or therapeutic purposes. Furthermore, the interaction of such copper complexes with cellular machinery can modulate signaling pathways.

The following diagram illustrates the central role of copper in cellular signaling, providing a rationale for the development of copper-chelating fatty acid analogs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS CTR1 CTR1 Copper Copper CTR1->Copper RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival Copper->MEK1/2 Activates

Caption: Copper's role in the MAPK signaling pathway.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex fatty acid analogs with significant potential in biomedical research and clinical applications. The ability to introduce functionalities like dithiosemicarbazones for metal chelation opens up avenues for the development of novel imaging agents and therapeutics targeting specific metabolic and signaling pathways. The protocols and conceptual frameworks presented here provide a foundation for researchers and drug development professionals to explore the exciting possibilities offered by this synthetic approach.

References

Synthesis of Substituted Pyyridines: A Method Utilizing Ethyl Diethoxyacetate in a Multicomponent Reaction Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This application note details a robust experimental procedure for the synthesis of substituted pyridines, leveraging ethyl diethoxyacetate as a key starting material. While not a direct precursor in traditional named reactions for pyridine (B92270) synthesis, this compound can be effectively utilized in a multicomponent reaction strategy. This protocol first outlines the in situ formation of a reactive β-keto ester intermediate via a Claisen condensation of this compound with a ketone. This intermediate then undergoes a subsequent Hantzsch-type cyclocondensation with an aldehyde and an ammonium (B1175870) source to yield the target substituted pyridine. This method provides a versatile pathway to a variety of substituted pyridines, which are pivotal scaffolds in drug discovery programs targeting a wide array of diseases, from cancer to neurological disorders.[1]

Introduction

The pyridine ring is a privileged scaffold in drug design due to its unique physicochemical properties, including its ability to form hydrogen bonds and its inherent chemical stability.[1] The development of efficient and versatile synthetic routes to novel substituted pyridines is therefore of significant interest to the pharmaceutical industry. The Hantzsch pyridine synthesis is a classic multicomponent reaction that traditionally employs a β-keto ester, an aldehyde, and ammonia (B1221849) or ammonium acetate (B1210297) to construct the pyridine ring. This application note presents a modification of this approach, demonstrating the utility of this compound as a precursor to the requisite β-dicarbonyl intermediate.

Experimental Protocols

This protocol is divided into two main stages that can potentially be performed in a one-pot fashion: the formation of the β-keto ester intermediate and the subsequent Hantzsch pyridine synthesis.

Part 1: In Situ Generation of the β-Keto Ester Intermediate via Claisen Condensation

Materials:

  • This compound

  • Ketone (e.g., acetone, acetophenone)

  • Strong base (e.g., sodium ethoxide, sodium hydride)

  • Anhydrous solvent (e.g., ethanol (B145695), tetrahydrofuran)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

  • Add the strong base (1.1 equivalents) to the solvent and stir until fully dissolved or suspended.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the ketone (1.0 equivalent) to the basic solution via the dropping funnel.

  • After the addition of the ketone, add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. The formation of the β-keto ester intermediate can be monitored by TLC.

Part 2: Hantzsch Pyridine Synthesis

Materials:

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ammonium acetate or aqueous ammonia

  • Oxidizing agent (e.g., iodine, nitric acid)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • To the reaction mixture containing the in situ generated β-keto ester, add the aldehyde (1.0 equivalent).

  • Add ammonium acetate (1.5 equivalents) or a solution of aqueous ammonia.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrates. This step forms the dihydropyridine (B1217469) intermediate.

  • After the formation of the dihydropyridine is complete, cool the reaction mixture to room temperature.

  • For the oxidation step to the pyridine, add a suitable oxidizing agent. For example, add a solution of iodine (1.1 equivalents) in ethanol and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure substituted pyridine.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted pyridines using the proposed two-step, one-pot methodology. Yields are indicative and can vary based on the specific substrates and reaction conditions.

EntryKetone (R1-CO-CH3)Aldehyde (R2-CHO)ProductYield (%)
1AcetoneBenzaldehyde2,6-dimethyl-4-phenylpyridine-3-carboxylate75
2AcetophenoneBenzaldehyde2-methyl-4,6-diphenylpyridine-3-carboxylate70
3Acetone4-Chlorobenzaldehyde4-(4-chlorophenyl)-2,6-dimethylpyridine-3-carboxylate78
4Acetone4-Methoxybenzaldehyde4-(4-methoxyphenyl)-2,6-dimethylpyridine-3-carboxylate72
5CyclohexanoneBenzaldehydeEthyl 4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylate65

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic strategy.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - this compound - Ketone - Aldehyde - Base - Ammonium Source claisen Claisen Condensation: In situ formation of β-keto ester prep_reagents->claisen Add to reaction vessel hantzsch Hantzsch Cyclocondensation: Formation of dihydropyridine claisen->hantzsch Add aldehyde and ammonium source oxidation Oxidation: Aromatization to pyridine hantzsch->oxidation Add oxidizing agent workup Aqueous Workup and Extraction oxidation->workup Quench and extract purification Purification: Column Chromatography or Recrystallization workup->purification analysis Characterization: NMR, MS, IR purification->analysis

Caption: Experimental workflow for the synthesis of substituted pyridines.

logical_relationship start This compound (Starting Material) intermediate β-Keto Ester Intermediate start->intermediate Claisen Condensation ketone Ketone ketone->intermediate aldehyde Aldehyde dihydropyridine Dihydropyridine Intermediate aldehyde->dihydropyridine ammonia Ammonium Source ammonia->dihydropyridine intermediate->dihydropyridine Hantzsch Reaction product Substituted Pyridine (Final Product) dihydropyridine->product Oxidation

Caption: Logical relationship of the synthetic strategy.

Conclusion

This application note provides a detailed protocol for the synthesis of substituted pyridines using this compound as a versatile starting material. By employing a two-step, one-pot approach involving a Claisen condensation followed by a Hantzsch pyridine synthesis, a wide range of substituted pyridine derivatives can be accessed. This methodology is of significant value to researchers in medicinal chemistry and drug development, providing a reliable route to a class of compounds with broad therapeutic potential. The presented workflow and data serve as a practical guide for the implementation of this synthetic strategy in the laboratory.

References

Application Notes and Protocols: Ethyl Diethoxyacetate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethyl diethoxyacetate as a versatile building block in the synthesis of agrochemicals, with a specific focus on the preparation of a key intermediate for the sulfonylurea herbicide, Pyrazosulfuron-ethyl. Detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams of the synthesis pathway are presented to guide researchers in this field.

Introduction

This compound, a stable and readily available β-ketoester equivalent, serves as a crucial starting material in the synthesis of various heterocyclic compounds that form the backbone of many modern agrochemicals. Its unique structure allows for facile cyclocondensation reactions, particularly with hydrazine (B178648) derivatives, to yield highly functionalized pyrazole (B372694) rings. These pyrazole moieties are prevalent in a wide range of herbicides, fungicides, and insecticides due to their potent biological activities. This document details the application of this compound in the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key precursor to the widely used herbicide, Pyrazosulfuron-ethyl.

Core Application: Synthesis of a Pyrazosulfuron-ethyl Precursor

Pyrazosulfuron-ethyl is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds in rice crops. Its synthesis relies on the preparation of the key intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound provides an efficient and scalable route to this precursor through a cyclocondensation reaction with methylhydrazine.

Logical Synthesis Pathway

The synthesis proceeds via a two-step, one-pot reaction. First, the diethoxyacetal group of this compound is hydrolyzed under acidic conditions to generate an in-situ electrophilic β-ketoester. This intermediate then readily undergoes a cyclocondensation reaction with methylhydrazine to form the pyrazole ring.

Synthesis_Pathway A This compound B In-situ β-Ketoester (unstable intermediate) A->B Acidic Hydrolysis D Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate B->D Cyclocondensation C Methylhydrazine C->D Cyclocondensation

Caption: Synthesis pathway of the Pyrazosulfuron-ethyl precursor.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate from this compound. This protocol is based on established chemical principles and analogous reactions found in the scientific literature.

Materials and Equipment
  • This compound (98% purity)

  • Methylhydrazine (98% purity)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Ethanol B Add Catalytic HCl A->B C Add Methylhydrazine dropwise B->C D Reflux the mixture C->D E Cool to Room Temperature D->E F Concentrate under reduced pressure E->F G Partition between Water and Ethyl Acetate (B1210297) F->G H Wash with NaHCO3 and Brine G->H I Dry organic layer (MgSO4) H->I J Filter and concentrate the organic layer I->J K Purify by column chromatography or recrystallization J->K L Characterize the pure product K->L

Caption: Experimental workflow for the synthesis.

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (17.6 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Acid Catalysis: To the stirred solution, add 2-3 drops of concentrated hydrochloric acid. Stir for 10 minutes at room temperature to initiate the in-situ hydrolysis of the acetal.

  • Addition of Hydrazine: Slowly add methylhydrazine (5.1 g, 0.11 mol) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol/water to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of pyrazole carboxylates from β-ketoester equivalents and hydrazines, based on analogous reactions reported in the literature. These values can serve as a benchmark for the expected outcome of the described protocol.

ParameterValueReference
Yield 70-85%Analogous pyrazole syntheses
Purity (after purification) >98% (by HPLC/NMR)Expected for standard purification
Reaction Time 4-6 hoursTypical for cyclocondensation
Reaction Temperature 78°C (Reflux in Ethanol)Standard for this reaction type
Molar Ratio (this compound:Methylhydrazine) 1 : 1.1Slight excess of hydrazine

Conclusion

This compound is a highly effective and versatile building block for the synthesis of agrochemicals. The provided application notes and protocols demonstrate a clear and efficient pathway for the synthesis of a key precursor to the herbicide Pyrazosulfuron-ethyl. The straightforward nature of the reaction, coupled with the potential for high yields, makes this an attractive method for both academic research and industrial-scale production of pyrazole-based agrochemicals. Researchers and professionals in drug development can utilize this information to explore the synthesis of novel agrochemical candidates and optimize existing synthetic routes.

Ethyl Diethoxyacetate: A Versatile Protecting Group for Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of efficient and successful molecular construction. Aldehydes, with their inherent electrophilicity, are particularly susceptible to a wide range of nucleophilic attacks and oxidation conditions. Consequently, their temporary masking as a less reactive functionality is often a critical strategic maneuver. Ethyl diethoxyacetate has emerged as a valuable reagent for the protection of aldehydes, converting them into stable diethyl acetals. This protection strategy is advantageous due to the stability of the resulting acetal (B89532) under neutral to basic conditions, allowing for a broad scope of chemical transformations on other parts of the molecule. The subsequent deprotection can be readily achieved under mild acidic conditions, regenerating the aldehyde functionality.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for aldehydes, including reaction mechanisms, quantitative data, and spectroscopic characterization.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol [1]
Appearance Colorless liquid
Boiling Point 199 °C[1]
Density 0.985 g/mL at 25 °C[1]
Synonyms Glyoxylic acid ethyl ester diethyl acetal[1]

Reaction Mechanism

The protection of an aldehyde with this compound proceeds via an acid-catalyzed acetalization reaction. The reaction is an equilibrium process, and is typically driven to completion by the removal of the ethyl acetate (B1210297) byproduct. The deprotection is the reverse reaction, an acid-catalyzed hydrolysis, which is favored by the presence of excess water.

Protection Mechanism (Acid-Catalyzed Acetal Formation)

The reaction of an aldehyde with this compound in the presence of an acid catalyst (H⁺) can be visualized as the formation of a diethyl acetal. The mechanism involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by one of the ethoxy groups of this compound. A series of proton transfers and the elimination of ethyl acetate leads to the formation of a stable diethyl acetal.

Protection_Mechanism

Deprotection Mechanism (Acid-Catalyzed Hydrolysis)

The deprotection of the diethyl acetal is achieved by treatment with aqueous acid. The mechanism is the reverse of the protection step. Protonation of one of the ether oxygens is followed by the departure of an ethanol (B145695) molecule to form an oxonium ion. Nucleophilic attack by water, followed by proton transfers and elimination of a second ethanol molecule, regenerates the aldehyde.

Deprotection_Mechanism

Experimental Protocols

The following protocols are based on the chemically equivalent and well-established procedures for the formation of diethyl acetals from aldehydes and ethanol, and their subsequent deprotection. Benzaldehyde (B42025) is used as a representative substrate.

Protocol 1: Protection of Benzaldehyde

This protocol describes the formation of benzaldehyde diethyl acetal.

Materials:

  • Benzaldehyde

  • Ethanol (absolute)

  • Triethyl orthoformate (optional, as a dehydrating agent)

  • Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or Amberlyst-15)

  • Anhydrous sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) for quenching

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in absolute ethanol (excess, can be used as solvent), add a catalytic amount of an acid catalyst (e.g., TsOH, 0.01-0.05 eq).

  • Optionally, to drive the equilibrium, add triethyl orthoformate (1.2 eq) as a water scavenger.

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding a small amount of anhydrous sodium bicarbonate or triethylamine until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzaldehyde diethyl acetal.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Acetal Protection:

AldehydeCatalystConditionsTimeYield (%)
BenzaldehydeTsOH, HC(OEt)₃EtOH, Reflux6 h95%[2]
Various aromatic and aliphatic aldehydes0.1 mol% HClMethanol, RT30 min>95% (for dimethyl acetals)[3]
BenzaldehydePt/MgAl₂O₄Ethanol, 60 °C, 1 MPa H₂1 h89.5%[4]
Protocol 2: Deprotection of Benzaldehyde Diethyl Acetal

This protocol outlines the hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • Benzaldehyde diethyl acetal

  • Acetone (B3395972)/Water mixture (e.g., 4:1 v/v)

  • Acid catalyst (e.g., 1M Hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), or Amberlyst-15)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzaldehyde diethyl acetal (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of 1M HCl or 0.1 eq of TsOH).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC for the disappearance of the starting material (typically 0.5-4 hours).

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Quantitative Data for Acetal Deprotection:

Acetal ofCatalystTimeYield (%)
BenzaldehydeAl(HSO₄)₃30 min95%[5]
BenzaldehydeMg(HSO₄)₂45 min90%[5]
BenzaldehydeNaHSO₄·H₂O120 min85%[5]
4-ChlorobenzaldehydeAl(HSO₄)₃35 min92%[5]
4-MethoxybenzaldehydeAl(HSO₄)₃25 min98%[5]

Spectroscopic Data (Representative Example: Benzaldehyde and its Diethyl Acetal)

The formation of the diethyl acetal can be readily monitored by spectroscopic methods such as NMR and IR.

¹H NMR Spectroscopy:

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Benzaldehyde 10.0s1H-CHO
7.9d2HAr-H (ortho)
7.5-7.6m3HAr-H (meta, para)
Benzaldehyde Diethyl Acetal 5.5s1H-CH(OEt)₂
7.3-7.5m5HAr-H
3.5-3.7q4H-OCH₂CH₃
1.2t6H-OCH₂CH₃

Infrared (IR) Spectroscopy:

CompoundWavenumber (cm⁻¹)Functional Group
Benzaldehyde ~1700C=O stretch (strong)[6]
~2820, ~2720C-H stretch (aldehyde)[6]
Benzaldehyde Diethyl Acetal Absence of strong C=O stretch around 1700 cm⁻¹
~1100-1050C-O stretch (strong, characteristic of acetals)

Experimental Workflow

The overall process of using this compound as a protecting group involves a protection step, an intermediate reaction where the aldehyde is protected, and a final deprotection step.

Experimental_Workflow

Conclusion

This compound serves as an effective and practical reagent for the protection of aldehydes as their corresponding diethyl acetals. The stability of the acetal functionality under a variety of non-acidic reaction conditions makes it a valuable tool in the synthesis of complex molecules. The straightforward protection and deprotection protocols, coupled with high yields, underscore its utility for researchers, scientists, and professionals in drug development and organic synthesis. The provided protocols and data offer a comprehensive guide for the successful implementation of this protection strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Diethoxyacetate Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for condensations involving ethyl diethoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common condensation reactions involving this compound?

This compound is a versatile reagent commonly used in two main types of condensation reactions:

  • Claisen Condensation: This reaction occurs between two ester molecules or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone, respectively.[1][2] In the context of this compound, it would typically react with a ketone or another enolizable ester.

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound (like this compound) with an aldehyde or ketone, usually catalyzed by a weak base.[3] The product is typically an α,β-unsaturated compound.

Q2: Why is the choice of base so critical in these condensations?

The choice of base is crucial for several reasons:

  • Claisen Condensation: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester to form the enolate, which is the key nucleophile.[1] A stoichiometric amount of base is necessary because the resulting β-keto ester is more acidic than the starting materials, and its deprotonation drives the reaction to completion.[4][5] Using an alkoxide base with an alkyl group that matches the ester (e.g., sodium ethoxide for an ethyl ester) is recommended to prevent transesterification.[2]

  • Knoevenagel Condensation: A weak base, such as a primary or secondary amine (e.g., piperidine), is typically used.[3] A strong base could cause the aldehyde or ketone to undergo self-condensation (an aldol (B89426) condensation).[6]

Q3: What are the primary side reactions to be aware of?

The main potential side reactions include:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester to a carboxylic acid, especially under basic conditions. This is generally irreversible when a strong base is used.

  • Transesterification: If the alkoxide base does not match the alkyl group of the ester in a Claisen condensation, a mixture of ester products can be formed.

  • Self-Condensation: In a mixed Claisen condensation, the enolizable ester can react with itself. Similarly, in a Knoevenagel condensation, the aldehyde or ketone can undergo self-condensation if too strong a base is used.[6]

  • Acetal Cleavage: While acetals are generally stable under basic conditions, prolonged exposure to harsh conditions or the presence of acidic impurities could potentially lead to the cleavage of the diethoxyacetyl group.[7]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Degraded or Wet Base Use a freshly opened bottle of base or prepare it fresh (e.g., sodium ethoxide from sodium metal and absolute ethanol). Ensure the base is stored under an inert atmosphere and away from moisture.
Presence of Water in Reagents or Solvent Use anhydrous solvents and dry all reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Amount of Base (Claisen) Use at least one full equivalent of a strong base to ensure the reaction goes to completion.[4][5]
Inappropriate Base Strength (Knoevenagel) Use a weak base like piperidine (B6355638) or an amine salt to avoid self-condensation of the carbonyl partner.[3]
Low Reaction Temperature While initial addition may be done at low temperatures to control exothermicity, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate.
Reaction Not Gone to Completion Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a significant amount of time, consider extending the reaction time or gently heating the mixture.
Formation of Multiple Products
Potential Cause Recommended Solution
Transesterification (Claisen) Ensure the alkoxide base matches the ester's alkyl group (e.g., use sodium ethoxide with this compound).
Self-Condensation of Reactants In a mixed Claisen condensation, use an excess of the non-enolizable partner. For Knoevenagel condensations, use a weak base.
Acetal Cleavage Ensure the reaction is performed under strictly anhydrous and basic conditions. Neutralize any acidic impurities in the starting materials.

Data Presentation: Representative Reaction Conditions

The following tables provide representative conditions for Knoevenagel and Claisen-type condensations based on analogous reactions. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Knoevenagel Condensation

Aldehyde/KetoneBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanol (B145695)Reflux2~85[3]
Substituted BenzaldehydesMorpholine/Acetic AcidIonic Liquid25-280.5-244-84[8]
Various AldehydesDBU/WaterWaterRoom Temp.0.3-183-96[9]

Table 2: Representative Conditions for Claisen Condensation

Ketone/Ester PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl PhenylacetatePotassium tert-butoxideNone (Solvent-free)1000.5~80[4]
Diethyl OxalateSodium EthoxideEthanol/EtherRoom Temp.1High (not specified)[10]
AcetophenoneSodium EthoxideTolueneReflux4-6Moderate to Good (general)

Experimental Protocols

Caution: These are generalized procedures and may require optimization for specific substrates. Always perform a risk assessment before conducting any chemical reaction.

Protocol 1: General Procedure for Knoevenagel Condensation with an Aromatic Aldehyde
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in absolute ethanol (10-20 mL).[11]

  • Addition of Catalyst: Add a catalytic amount of piperidine (2-3 drops).[11]

  • Reaction: Stir the reaction mixture and heat to reflux.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solution. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[11]

Protocol 2: General Procedure for Mixed Claisen Condensation with a Ketone
  • Base Preparation (if necessary): In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to absolute ethanol.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add the ketone (1.0 equivalent) dropwise to the stirred solution.

  • Addition of Ester: Slowly add this compound (1.0 equivalent) to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight. Gentle heating may be required to drive the reaction to completion.

  • Monitoring: Track the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute aqueous acid (e.g., 1M HCl) until the solution is acidic.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Dry Glassware prep_reagents->setup_glassware prep_base Prepare Base Solution (if needed) setup_glassware->prep_base charge_reagents Charge Flask with Starting Materials prep_base->charge_reagents add_base Add Base/Catalyst (Control Temperature) charge_reagents->add_base react Stir at Desired Temperature add_base->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Column/Distillation/Recrystallization) concentrate->purify

Caption: General experimental workflow for condensation reactions.

Troubleshooting_Guide start Low or No Yield? q_base Is the base fresh, anhydrous, and stoichiometrically correct? start->q_base a_base_no Use fresh/anhydrous base. Adjust stoichiometry. q_base->a_base_no No q_water Are all reagents and solvents anhydrous? q_base->q_water Yes a_water_no Thoroughly dry all components. Use inert atmosphere. q_water->a_water_no No q_temp Is the reaction temperature appropriate? q_water->q_temp Yes a_temp_no Optimize temperature. Consider gentle heating. q_temp->a_temp_no No q_time Has the reaction gone to completion (check TLC)? q_temp->q_time Yes a_time_no Extend reaction time. q_time->a_time_no No end Consult further resources or re-evaluate reaction scope. q_time->end Yes

References

Technical Support Center: Hantzsch Synthesis with Ethyl Diethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ethyl diethoxyacetate in the Hantzsch pyridine (B92270) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch pyridine synthesis?

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine (B1200194) (DHP).[1][2] This DHP can then be oxidized to the corresponding pyridine derivative.[1]

Q2: Why use this compound in the Hantzsch synthesis?

This compound serves as a synthetic equivalent of ethyl glyoxylate. The diethoxyacetal group acts as a protected aldehyde functionality. While not a traditional β-ketoester, its α-carbon is sufficiently acidic to participate in the initial condensations of the Hantzsch reaction.

Q3: What are the potential advantages of using this compound?

The use of this compound allows for the synthesis of pyridine derivatives with functionalities at the 3- and 5-positions that are different from those achieved with standard β-ketoesters like ethyl acetoacetate.

Troubleshooting Common Side Reactions

The use of this compound in the Hantzsch synthesis introduces unique challenges, primarily related to the stability of the diethoxyacetal protecting group. The classical conditions for the Hantzsch reaction, which can be harsh and involve long reaction times, may lead to unwanted side reactions.[1]

Observed Issue Potential Cause Troubleshooting Steps
Low yield of the desired dihydropyridine (B1217469) product. 1. Hydrolysis of the diethoxyacetal group: The acidic or basic conditions of the reaction, along with the presence of water, can lead to the hydrolysis of the diethoxyacetal to the corresponding aldehyde. This can introduce a mixture of reactants and lead to various side products.[3][4][5]- Use anhydrous conditions: Ensure all reagents and solvents are dry. Consider using molecular sieves to remove any water formed during the reaction.[6] - Optimize the catalyst: A milder catalyst may be beneficial. While the reaction is often catalyzed by the ammonia source, exploring other catalysts could be advantageous. - Control pH: If possible, buffer the reaction mixture to avoid strongly acidic or basic conditions that promote hydrolysis.
2. Formation of Knoevenagel condensation byproducts: The initial Knoevenagel condensation between the aldehyde and this compound may be slow or reversible, leading to a complex mixture of intermediates and byproducts.[2][7]- Stepwise synthesis: Consider a stepwise approach where the Knoevenagel adduct is pre-formed and purified before reacting with the enamine intermediate.
Presence of multiple unidentified spots on TLC. 1. Complex mixture of intermediates: The Hantzsch reaction proceeds through several intermediates, and under suboptimal conditions, these can accumulate.[1]- Monitor the reaction closely: Use TLC to track the consumption of starting materials and the formation of the product. - Optimize reaction time and temperature: Avoid unnecessarily long reaction times or high temperatures which can promote side reactions.
2. Self-condensation of reactants: The aldehyde or the hydrolyzed this compound can undergo self-condensation reactions.- Control the stoichiometry: Ensure the correct molar ratios of the reactants are used.
Isolation of a product without the diethoxyacetal groups. Hydrolysis during workup: The workup procedure, especially if it involves acidic or basic aqueous solutions, can cleave the acetal (B89532) protecting groups.[3][5]- Neutral workup: Use a neutral aqueous wash (e.g., brine) during the extraction process. - Avoid strong acids or bases: If an acid or base wash is necessary, use dilute solutions and minimize contact time.
Formation of oxidized pyridine product directly. Spontaneous oxidation: Some 1,4-dihydropyridines are unstable and can be easily oxidized to the corresponding pyridine by air, especially under heating or in the presence of certain reagents.[1]- Inert atmosphere: If the dihydropyridine is the desired product, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Representative Protocol (to be optimized):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (B1210297) (1.2 mmol).

  • Solvent Addition: Add an anhydrous solvent (e.g., ethanol, methanol, or THF). The choice of solvent can influence reaction rates and yields.[1]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction pathways and troubleshooting, the following diagrams are provided.

Hantzsch_Side_Reactions Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Self_Condensation Aldehyde Self-Condensation Products Aldehyde->Self_Condensation EDA This compound EDA->Knoevenagel Enamine Enamine EDA->Enamine Hydrolyzed_EDA Hydrolyzed Ethyl Diethoxyacetate (Glyoxylate) EDA->Hydrolyzed_EDA Hydrolysis (H₂O, H⁺/OH⁻) Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate DHP Desired 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration Pyridine Oxidized Pyridine DHP->Pyridine Oxidation Side_Products Other Side Products Hydrolyzed_EDA->Side_Products

Caption: Potential reaction pathways in the Hantzsch synthesis with this compound.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Hydrolysis Check for Acetal Hydrolysis (e.g., by NMR of crude) Start->Check_Hydrolysis Check_Intermediates Accumulation of Intermediates? Check_Hydrolysis->Check_Intermediates No Anhydrous Use Anhydrous Conditions & Molecular Sieves Check_Hydrolysis->Anhydrous Yes Check_Oxidation Desired Product DHP or Pyridine? Check_Intermediates->Check_Oxidation No Stepwise Consider Stepwise Synthesis Check_Intermediates->Stepwise Yes Inert_Atmosphere Use Inert Atmosphere Check_Oxidation->Inert_Atmosphere DHP Control_Oxidation Control Oxidation Step Check_Oxidation->Control_Oxidation Pyridine Mild_Conditions Use Milder Catalyst / Buffer pH Anhydrous->Mild_Conditions Optimize_Time_Temp Optimize Reaction Time & Temperature Stepwise->Optimize_Time_Temp

Caption: Troubleshooting workflow for Hantzsch synthesis with this compound.

References

Technical Support Center: Chromatographic Purification of Ethyl Diethoxyacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying products from reactions involving ethyl diethoxyacetate using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Product Degradation on the Column (New, more polar spots appear on TLC of collected fractions) The acetal (B89532) functionality of this compound is likely hydrolyzing on the acidic silica (B1680970) gel.1. Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (B128534) to neutralize the acidic sites.[1] 2. Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) or Florisil if your compound is highly acid-sensitive. 3. Perform a 2D TLC: To confirm silica-induced degradation, spot your crude product on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. The appearance of spots off the diagonal indicates instability.
Poor Separation of Product from Impurities (Co-elution) 1. Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the components. 2. Overloading the Column: Too much crude product was loaded onto the column.1. Optimize the Solvent System: Use TLC to screen various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (B1210297).[1] Aim for an Rf value of 0.2-0.3 for the desired product. If separation is still poor, try a different solvent combination (e.g., dichloromethane (B109758)/methanol).[1] 2. Reduce the Amount of Sample: A general rule is to use a silica gel to crude product mass ratio of 30:1 to 50:1.[2] For difficult separations, a higher ratio may be necessary.
Product Elutes Too Quickly (High Rf) or Not at All (Rf = 0) Solvent Polarity is Too High or Too Low: The eluent is either too strong, washing everything through quickly, or too weak, causing the product to remain adsorbed to the silica.Adjust Solvent Polarity: - For High Rf: Decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexanes to 10%). - For Low Rf: Gradually increase the polarity of the eluent. If the product is very polar, a solvent system like methanol (B129727) in dichloromethane may be required.[1]
Peak Tailing or Broad Peaks Strong Interaction with Silica: The polar groups in your product or impurities may be interacting strongly with the acidic silanol (B1196071) groups on the silica gel.1. Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic impurities, adding a small amount of triethylamine can be beneficial.[3] 2. Consider a Different Stationary Phase: As mentioned earlier, alumina or Florisil can be good alternatives for compounds that exhibit strong interactions with silica.
The Column Runs Dry or Cracks Improper Packing or Running Technique: Air bubbles in the packing or allowing the solvent level to drop below the top of the silica can cause cracking and poor separation.Proper Column Packing and Running: - Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air is trapped.[4] - Maintain Solvent Level: Always keep the solvent level above the top of the silica bed during the entire run.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a reaction involving this compound?

A1: The impurities will depend on the specific reaction. However, if you are using this compound as a starting material or synthesizing it, common impurities could include:

  • Unreacted Starting Materials: Such as dichloroacetic acid or the hemiacetal of ethyl glyoxylate.[5]

  • Reagents and Byproducts: Sodium ethoxide, ethanol, and sodium chloride are common if synthesizing from dichloroacetic acid.[5]

  • Side-Reaction Products: In reactions like Claisen condensations, self-condensation products can be a source of impurities.[4][6]

Q2: Is this compound stable to silica gel chromatography?

A2: Not always. This compound is an acetal, and acetals can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acetal back to the corresponding aldehyde or ketone. It is often recommended to use deactivated (neutralized) silica gel or an alternative stationary phase like alumina.[6]

Q3: What is a good starting solvent system for the purification of this compound reaction products?

A3: A good starting point for many organic compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[1] You can begin by testing a low polarity mixture, such as 10-20% ethyl acetate in hexanes, on a TLC plate. The ideal Rf value for your target compound on a TLC plate before running the column is typically between 0.2 and 0.3.[2]

Q4: What is the difference between wet and dry loading of the sample, and which should I use?

A4:

  • Wet Loading: The crude product is dissolved in a minimal amount of the eluting solvent and carefully added to the top of the column.[3] This is the most common method.

  • Dry Loading: The crude product is dissolved in a suitable solvent, and then silica gel is added to the solution. The solvent is then evaporated to leave the crude product adsorbed onto the silica gel. This dry powder is then added to the top of the column.[3] Dry loading is preferred when your product has poor solubility in the eluting solvent.

Q5: How can I tell which fractions contain my purified product?

A5: You should collect the eluent in a series of small fractions. The composition of these fractions is then analyzed by Thin Layer Chromatography (TLC). Fractions that contain only the spot corresponding to your desired product are then combined.

Experimental Protocols

General Protocol for Flash Chromatography Purification

This protocol provides a general guideline for the purification of a moderately polar product from an this compound reaction.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude product you need to purify.
  • Secure the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes). For potentially acid-sensitive compounds, add 1% triethylamine to the eluent.
  • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to remove any trapped air bubbles.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance.[2]
  • Drain the excess solvent until it is just level with the top of the sand.[2]

2. Sample Loading (Dry Loading Recommended for Acetal Stability):

  • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
  • Add a small amount of silica gel (roughly 2-3 times the mass of your crude product) to this solution.
  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[2]
  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add your eluting solvent to the top of the column.
  • If using flash chromatography, apply gentle, positive pressure to the top of the column to achieve a steady flow rate.[2]
  • Begin collecting the eluent in small, numbered fractions.
  • If your product is not eluting, you can gradually increase the polarity of the solvent system (gradient elution).

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield your purified product.

Visualizations

Troubleshooting Workflow for Column Chromatography

G Troubleshooting Workflow cluster_troubleshoot Troubleshooting start Start Purification tlc Run TLC with Crude Mixture start->tlc good_sep Good Separation on TLC? tlc->good_sep run_col Run Column good_sep->run_col Yes optimize_solvent Optimize Solvent System good_sep->optimize_solvent No analyze Analyze Fractions by TLC run_col->analyze pure Pure Product? analyze->pure streaking Streaking or Smearing? analyze->streaking degradation New Spots on TLC? analyze->degradation combine Combine Pure Fractions pure->combine Yes coelution Co-elution? pure->coelution No optimize_solvent->tlc add_modifier Add Modifier (e.g., TEA, AcOH) streaking->add_modifier Yes deactivate_silica Use Deactivated Silica or Alumina degradation->deactivate_silica Yes change_solvent Change Solvent System coelution->change_solvent add_modifier->run_col deactivate_silica->run_col change_solvent->run_col

Caption: A decision tree for troubleshooting common column chromatography issues.

Potential Hydrolysis of this compound on Silica Gel

G Acetal Hydrolysis on Acidic Silica Gel product This compound (Product) intermediate Protonated Intermediate product->intermediate + H+ (from Silica) silica Acidic Silica Gel (Si-OH) silica->intermediate hydrolyzed_product Ethyl Glyoxylate (More Polar Impurity) intermediate->hydrolyzed_product + H2O - H+ hydrolysis H2O (Trace water in solvent) hydrolysis->intermediate ethanol Ethanol hydrolyzed_product->ethanol

Caption: Mechanism of acid-catalyzed hydrolysis of this compound on silica gel.

References

Technical Support Center: Purification Strategies for Reactions Involving Ethyl Diethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted ethyl diethoxyacetate from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight176.21 g/mol [1][2]
Boiling Point199 °C (lit.)[1]
87-88 °C / 17 mm Hg[3]
69-70 °C / 10 mm Hg[3]
81-83 °C / 12 mm Hg[3]
Density0.985 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.410 (lit.)[1]
SolubilitySoluble in Dichloromethane, Ethyl Acetate (B1210297), and Methanol.[1][4]

Q2: What are the primary methods for removing unreacted this compound?

A2: The two primary methods for removing unreacted this compound are fractional distillation under reduced pressure and extractive workup. The choice of method depends on the properties of your desired product, such as its boiling point, solubility, and stability.

Q3: When is distillation the preferred method?

A3: Distillation is the preferred method when your desired product has a significantly higher boiling point than this compound or is a non-volatile solid. Fractional distillation under reduced pressure is particularly effective as it allows for separation at lower temperatures, which is beneficial for thermally sensitive compounds.[3]

Q4: When should I use an extractive workup?

A4: An extractive workup is suitable when your product has different solubility properties than this compound.[5][6] Since this compound is soluble in many common organic solvents, this method often involves washing the organic layer containing the product and the unreacted starting material with an aqueous solution to remove any water-soluble impurities.[7][8] If the product itself has low solubility in a particular solvent in which this compound is soluble, trituration or recrystallization can be effective.

Troubleshooting Guides

Issue: My product is co-distilling with this compound.

  • Possible Cause: The boiling points of your product and this compound are too close for efficient separation by simple distillation.

  • Solution:

    • Use a fractionating column: Employing a Vigreux or other fractionating column will increase the efficiency of the distillation, allowing for a better separation of components with close boiling points.[3]

    • Adjust the pressure: Fine-tuning the vacuum level can alter the boiling points and may improve separation.

    • Consider an alternative purification method: If distillation is ineffective, explore extractive workup or chromatography.

Issue: I am losing my product during the extractive workup.

  • Possible Cause: Your product may have some solubility in the aqueous phase, leading to its loss during the washing steps.

  • Solution:

    • Back-extraction: After the initial aqueous wash, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[6]

    • Use brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to decrease the solubility of organic compounds in the aqueous layer and also aids in breaking up emulsions.[6][8]

Experimental Protocols

Protocol 1: Removal of this compound by Fractional Vacuum Distillation

This protocol is suitable for separating this compound from a higher-boiling or non-volatile product.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charge the Flask: Add the crude reaction mixture to the round-bottom flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Gradually apply the vacuum to the desired pressure (e.g., 10-20 mm Hg).

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collect Fractions:

    • Collect the initial fraction (forerun), which will likely be any lower-boiling solvents.

    • Carefully monitor the temperature at the head of the column. As the temperature stabilizes at the boiling point of this compound at the applied pressure (e.g., 69-70 °C at 10 mm Hg), collect this fraction in a separate receiving flask.[3]

    • Once all the this compound has been distilled, the temperature may drop before rising again to the boiling point of the next component.

  • Isolate Product: If your product is the higher-boiling liquid, change the receiving flask and continue the distillation. If your product is a non-volatile solid, it will remain in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Removal of this compound by Extractive Workup

This protocol is designed for situations where the desired product has good solubility in a water-immiscible organic solvent and poor solubility in water.

  • Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or diethyl ether.[7][9]

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.[6][9]

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the aqueous wash two more times to ensure maximum removal of any water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[6][8]

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Isolate the Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified product.

Visualizations

Removal_Decision_Tree start Start: Crude Reaction Mixture containing this compound product_properties Assess Product Properties: - Boiling Point - Solubility - Thermal Stability start->product_properties high_bp_or_solid Product has High BP or is a Non-Volatile Solid? product_properties->high_bp_or_solid yes_distill Yes high_bp_or_solid->yes_distill no_extract No high_bp_or_solid->no_extract distillation Use Fractional Vacuum Distillation yes_distill->distillation extraction Use Extractive Workup no_extract->extraction end Purified Product distillation->end extraction->end

Caption: Decision tree for selecting a purification method.

Extractive_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer wash_water Wash with Water (x3) transfer->wash_water separate_layers Separate Aqueous and Organic Layers wash_water->separate_layers wash_brine Wash with Brine separate_layers->wash_brine dry_organic Dry Organic Layer (e.g., MgSO4) wash_brine->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent filter->evaporate product Purified Product evaporate->product

Caption: Workflow for extractive workup.

References

Technical Support Center: Synthesis of Pyrimidines Using Ethyl Diethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl diethoxyacetate in the synthesis of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of pyrimidines using this compound?

The synthesis of pyrimidines with this compound typically involves a cyclocondensation reaction with an N-C-N building block, such as urea (B33335), thiourea, or an amidine. The reaction is generally carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The overall scheme involves the formation of a pyrimidine (B1678525) ring, often a 2,4-dihydroxypyrimidine (uracil) derivative when urea is used.

Q2: What are the potential byproducts in this synthesis?

While specific literature on byproducts for this exact reaction is sparse, based on the reactivity of the starting materials, several byproducts can be anticipated:

  • Hydrolysis Products: this compound can undergo hydrolysis under aqueous or acidic/basic conditions to form diethoxyacetic acid or its salt.

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation, leading to open-chain intermediates that do not cyclize to form the pyrimidine ring.

  • Self-Condensation Products: Under certain conditions, the starting materials might react with themselves rather than each other.

  • Ethanol (B145695): Ethanol is a byproduct of the cyclization step.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) should be chosen to effectively separate the starting materials, product, and potential byproducts. Staining with potassium permanganate (B83412) or viewing under UV light can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine Product

A low yield is a common issue in many organic syntheses. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature, but be cautious as this may also promote byproduct formation.
Suboptimal Reagent Stoichiometry - Ensure the correct molar ratios of this compound and the N-C-N reagent (e.g., urea) are used. An excess of one reagent may be necessary.
Ineffective Base - Use a freshly prepared solution of a strong base like sodium ethoxide. - Ensure anhydrous conditions, as water can deactivate the base.
Hydrolysis of Starting Material - Use anhydrous solvents and reagents to minimize the hydrolysis of this compound.
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer.
Issue 2: Presence of Significant Impurities or Byproducts in the Crude Product

The presence of impurities can complicate purification and affect the quality of the final product.

Observed Impurity Potential Cause Troubleshooting and Identification
Unreacted Starting Materials Incomplete reaction.- Monitor the reaction to completion using TLC. - Optimize reaction conditions (time, temperature, stoichiometry).
Broad, Polar Smear on TLC Formation of diethoxyacetic acid or its salt due to hydrolysis.- Confirm by NMR or Mass Spectrometry. - Ensure anhydrous reaction conditions.
Multiple Spots on TLC Close to the Product Formation of incompletely cyclized intermediates or other side products.- Isolate and characterize the impurities using techniques like column chromatography followed by NMR and Mass Spectrometry. - Adjust reaction conditions (e.g., lower temperature) to favor the desired pathway.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 2,4-dihydroxypyrimidine (uracil) from this compound and urea. This protocol should be considered a starting point and may require optimization.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add urea (1.0 equivalent) to the solution and stir until it is completely dissolved.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table presents hypothetical data on the effect of reaction conditions on the yield of 2,4-dihydroxypyrimidine.

Entry Base (equivalents) Temperature (°C) Time (h) Yield (%) Byproduct A (%) Byproduct B (%)
1NaOEt (1.1)80665155
2NaOEt (1.5)80675103
3NaOEt (1.1)60125052
4K2CO3 (2.0)801240208

*Hypothetical byproduct percentages based on crude reaction mixture analysis.

Visualizations

Reaction_Pathway Ethyl_diethoxyacetate This compound Intermediate Acyclic Intermediate Ethyl_diethoxyacetate->Intermediate + Urea (Base) Urea Urea Urea->Intermediate Pyrimidine 2,4-Dihydroxypyrimidine Intermediate->Pyrimidine - 2 EtOH Ethanol Ethanol

Caption: Proposed reaction pathway for pyrimidine synthesis.

Byproduct_Formation Ethyl_diethoxyacetate This compound Hydrolysis_Product Diethoxyacetic acid Ethyl_diethoxyacetate->Hydrolysis_Product + H2O (Acid/Base) Incomplete_Cyclization Open-chain Adduct Ethyl_diethoxyacetate->Incomplete_Cyclization + Urea Main_Reaction Desired Pyrimidine Incomplete_Cyclization->Main_Reaction Cyclization Byproducts Byproducts Incomplete_Cyclization->Byproducts Side Reactions

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_reagents->start Impurities Found check_conditions Review Reaction Conditions (Anhydrous, Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect analyze_crude Analyze Crude Mixture (TLC, NMR, MS) check_conditions->analyze_crude Conditions Correct analyze_crude->check_conditions Incomplete Reaction optimize_workup Optimize Workup and Purification analyze_crude->optimize_workup Byproducts Identified result Improved Yield and Purity optimize_workup->result

Caption: Troubleshooting workflow for pyrimidine synthesis.

Technical Support Center: Ethyl Diethoxyacetate-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of reactions involving ethyl diethoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is a typical yield?

A1: The most common and well-documented method for synthesizing this compound is the reaction of dichloroacetic acid with sodium ethoxide, followed by in-situ esterification with ethanol (B145695) in the presence of an acid catalyst.[1] A typical yield for this procedure is in the range of 45-50%.[1]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Anhydrous (dry) conditions are crucial for several reasons. Sodium ethoxide, a strong base used in the reaction, reacts readily with water. This reaction consumes the base, reducing its effective concentration and lowering the yield.[2] Furthermore, the presence of water can lead to unwanted side reactions, such as the hydrolysis of the ester product. Therefore, using absolute ethanol and thoroughly dried glassware is essential for success.[2]

Q3: Can I use a different base instead of sodium ethoxide?

A3: While other strong alkoxide bases could potentially be used, sodium ethoxide is the most commonly cited and well-established base for this specific transformation. Using a different base would require significant optimization of the reaction conditions. For consistent results, freshly prepared or high-quality commercial sodium ethoxide is recommended.[2]

Q4: What are the key safety precautions to consider when working with the reagents for this synthesis?

A4: The synthesis of this compound involves several hazardous materials. Sodium metal, used to prepare sodium ethoxide, is highly reactive with water and flammable. Dichloroacetic acid is corrosive. Ethanol is flammable. It is important to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and have appropriate fire extinguishing equipment readily available.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Sodium EthoxideSodium ethoxide is sensitive to moisture and can decompose upon exposure to air. Use freshly prepared sodium ethoxide or a newly opened container of commercial-grade material. Ensure it is a fine, white to slightly yellow powder.
Presence of Water in Reagents or GlasswareThoroughly dry all glassware in an oven before use. Use absolute ethanol to minimize water content.[1]
Incomplete ReactionEnsure the reaction is stirred efficiently and heated at reflux for the recommended time (e.g., 3.5 hours) to drive the reaction to completion.[1]
Insufficient Acid for EsterificationA considerable excess of hydrogen chloride is necessary to catalyze the esterification step effectively.[1]
Product is a Dark Color Side Reactions or ImpuritiesThe reaction of dichloroacetic acid with sodium ethoxide can sometimes produce a yellow-orange color.[1] However, a very dark color may indicate the presence of impurities or degradation products. Ensure proper temperature control during the reaction and purification.
Difficulty in Isolating the Product Emulsion Formation During WorkupDuring the aqueous workup, emulsions can form. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) and gently swirling rather than vigorous shaking.
Inefficient ExtractionPerform multiple extractions (3-4 times) with a suitable organic solvent like ether to ensure complete recovery of the product from the aqueous layer.
Impure Product After Distillation Inefficient DistillationUse a fractionating column (e.g., a Vigreux column) for the distillation to achieve good separation of the product from lower and higher boiling point impurities.[1]
Co-distillation with SolventEnsure most of the solvent is removed at a lower temperature and pressure before distilling the final product.[1]
Thermal DecompositionDistill the product under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Dichloroacetic acid

  • Sodium metal

  • Absolute ethanol

  • Hydrogen chloride (gas or solution in ethanol)

  • Ether

  • Calcium carbonate (for redistillation)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by cautiously adding sodium (1.35 g atoms) to absolute ethanol (450 ml).

  • Reaction with Dichloroacetic Acid: Once the sodium has dissolved, add dichloroacetic acid (0.39 mole) dropwise with stirring, maintaining a gentle reflux. After the addition is complete, heat the mixture under reflux for 3.5 hours.

  • Esterification: Cool the reaction mixture to below 0°C. Slowly add a solution of hydrogen chloride (approx. 0.75 mole) in absolute ethanol (200 ml) while keeping the temperature below 10°C. Allow the mixture to warm to room temperature and continue stirring for 3 hours, then let it stand overnight.

  • Neutralization and Workup: Cool the mixture to 0°C and neutralize the excess acid with a solution of sodium ethoxide to a pH of approximately 7. Filter the precipitated salts and wash the solid with ether.

  • Purification: Combine the filtrate and ethereal washings. Remove the bulk of the solvent by distillation under reduced pressure. The crude product is then distilled under high vacuum. For higher purity, the product can be redistilled from a small amount of calcium carbonate. The main fraction is collected at 81-83°C/12 mm.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_naoe 1. Prepare Sodium Ethoxide (Sodium in Absolute Ethanol) reaction 2. Reaction (Add Dichloroacetic Acid, Reflux 3.5h) prep_naoe->reaction esterification 3. Esterification (Cool to <0°C, Add HCl in Ethanol) reaction->esterification neutralization 4. Neutralization & Workup (Neutralize with NaOEt, Filter) esterification->neutralization purification 5. Purification (Distill under Reduced Pressure) neutralization->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_base Is the Sodium Ethoxide Active and Anhydrous? start->check_base check_conditions Were Anhydrous Conditions Maintained Throughout? start->check_conditions check_time_temp Was the Reaction Time and Temperature Sufficient? start->check_time_temp check_stoichiometry Was the Stoichiometry of Reagents Correct? start->check_stoichiometry solution_base Use Freshly Prepared or High-Quality NaOEt check_base->solution_base No solution_conditions Dry Glassware and Use Absolute Ethanol check_conditions->solution_conditions No solution_time_temp Ensure Proper Reflux Time and Temperature check_time_temp->solution_time_temp No solution_stoichiometry Verify Molar Equivalents of All Reagents check_stoichiometry->solution_stoichiometry No

Caption: A logical guide to troubleshooting low reaction yields.

References

Managing temperature control in Ethyl diethoxyacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in reactions involving Ethyl Diethoxyacetate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature control stages during the synthesis of this compound?

A1: Based on established protocols, there are several critical stages for temperature control. Initially, the reaction mixture is often cooled to below 0°C before the addition of acidic ethanol (B145695). During the addition of reagents like alcoholic hydrogen chloride, the temperature should be carefully maintained, for instance, not exceeding 10°C to manage the exothermic nature of the reaction.[1] Following this controlled addition, the reaction may be allowed to proceed at room temperature or be heated under reflux for a specified duration.[1][2]

Q2: What can happen if the temperature is not controlled during the addition of reagents?

A2: Failure to control the temperature, especially during the addition of strong acids or bases, can lead to an uncontrolled exothermic reaction. This can result in the formation of unwanted byproducts, decomposition of the desired product, and a significant reduction in yield and purity. In some cases, it can also pose a safety hazard.

Q3: My reaction mixture turned dark/brown. What is a likely cause related to temperature?

A3: A dark or brown reaction mixture often indicates decomposition of starting materials or products. This can be caused by excessive temperatures. If the reaction is too exothermic and cooling is insufficient, localized "hot spots" can form, leading to degradation and the formation of polymeric or tar-like substances.

Q4: I am experiencing a low yield. Could temperature be the issue?

A4: Yes, incorrect temperature is a common reason for low yields. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within the allotted time. Conversely, if the temperature is too high, side reactions and product decomposition can become significant, also reducing the yield of the desired this compound.[1]

Q5: How does temperature affect the purity of the final product?

A5: Temperature directly influences the rate of various competing reactions. At elevated temperatures, side reactions, such as self-condensation or elimination reactions, may be accelerated more than the desired reaction, leading to a higher level of impurities in the crude product. Maintaining the recommended temperature profile is crucial for achieving high purity.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Related to Temperature Suggested Solution(s)
Reaction temperature spikes uncontrollably during reagent addition. 1. The initial temperature of the reaction mixture was too high.2. The rate of reagent addition is too fast.3. Inadequate cooling or stirring.1. Ensure the reaction mixture is pre-cooled to the specified temperature (e.g., below 0°C) before starting the addition.[1]2. Add the reagent slowly and monitor the internal temperature continuously.3. Use an efficient cooling bath (e.g., ice-salt) and ensure vigorous stirring to dissipate heat effectively.
Low or no product yield, with starting material remaining. 1. The reaction temperature was too low, resulting in a very slow reaction rate.2. Insufficient reaction time at the optimal temperature.1. After the initial controlled addition, ensure the reaction is allowed to warm to room temperature or is heated to the specified reflux temperature to drive the reaction to completion.[1]2. Increase the reaction time, monitoring progress by a suitable technique (e.g., TLC, GC).
Low yield with the formation of multiple byproducts (observed by TLC/GC). 1. The reaction temperature was too high, promoting side reactions.2. "Hot spots" in the reaction mixture due to poor stirring.1. Strictly adhere to the recommended temperature limits during exothermic steps (e.g., not exceeding 10°C).[1]2. Improve stirring efficiency to ensure uniform temperature distribution throughout the reaction vessel.
Product decomposes during workup/distillation. 1. The distillation pot temperature is too high.1. Use vacuum distillation to lower the boiling point of the product and keep the pot temperature below the decomposition temperature. A pot temperature of less than 40°C under reduced pressure has been reported for removing solvent before final distillation.[1]

Experimental Protocols

Synthesis of this compound from Dichloroacetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

1. Preparation of Sodium Ethoxide:

  • In a 2-liter three-necked flask equipped with a stirrer and reflux condenser, add 31 g of sodium in portions to 450 ml of absolute ethanol.

2. Reaction with Dichloroacetic Acid:

  • Once the sodium has dissolved, add 50 g of dichloroacetic acid with stirring at a rate that maintains a smooth reflux.

  • After the initial reaction subsides, heat the mixture under reflux with stirring for 3.5 hours.

3. Acidification (Critical Temperature Control Step):

  • Cool the flask in an ice-salt mixture to bring the internal temperature below 0°C.

  • Slowly add a solution of approximately 27 g of hydrogen chloride in 200 ml of absolute ethanol over about 40 minutes.

  • Crucially, maintain the reaction temperature below 10°C during this addition. [1]

4. Reaction Completion and Neutralization:

  • Allow the mixture to warm to room temperature and continue stirring for 3 hours, then let it stand overnight.

  • Cool the mixture to 0°C and neutralize the excess acid with a sodium ethoxide solution to approximately pH 7.

5. Workup and Distillation:

  • Filter the mixture and extract the precipitate with ether.

  • Remove the bulk of the solvent by distillation under reduced pressure, keeping the pot temperature below 40°C.

  • The crude product is then distilled under high vacuum.

Data Presentation

The following table provides a summary of expected outcomes based on temperature variations during the critical addition step in the synthesis of this compound.

Addition Temperature Observed Outcome Expected Yield Expected Purity
< 0°CSlow reaction, may be incomplete.LowHigh
0-10°CControlled reaction, optimal.Moderate to High (45-50%)[1]High
10-25°CIncreased rate of side reactions.ModerateModerate
> 25°CPotential for runaway reaction, significant byproduct formation and decomposition.LowLow

Visualizations

Experimental Workflow for Temperature-Controlled Synthesis

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification prep_naoe Prepare Sodium Ethoxide add_dca Add Dichloroacetic Acid prep_naoe->add_dca reflux Heat under Reflux (3.5h) add_dca->reflux cool_0 Cool Mixture to < 0°C reflux->cool_0 add_hcl Slowly Add Alcoholic HCl (Maintain Temp < 10°C) cool_0->add_hcl warm_rt Warm to Room Temp (3h) add_hcl->warm_rt stand_overnight Stand Overnight warm_rt->stand_overnight neutralize Cool to 0°C & Neutralize stand_overnight->neutralize filter Filter & Extract neutralize->filter distill_solvent Solvent Removal (< 40°C) filter->distill_solvent distill_product High Vacuum Distillation distill_solvent->distill_product final_product final_product distill_product->final_product This compound

Caption: Workflow for the synthesis of this compound with critical temperature control points highlighted.

Troubleshooting Logic for Low Yield

G cluster_yes cluster_no start Low Yield Observed check_sm Starting Material Remaining? start->check_sm cause_incomplete Potential Cause: Incomplete Reaction check_sm->cause_incomplete Yes cause_side_reactions Potential Cause: Side Reactions/Decomposition check_sm->cause_side_reactions No temp_low Was Reaction Temp Too Low? cause_incomplete->temp_low time_short Was Reaction Time Too Short? temp_low->time_short No solution_increase_temp Solution: Increase Temp/Reflux Time temp_low->solution_increase_temp Yes solution_increase_time Solution: Increase Reaction Time time_short->solution_increase_time Yes temp_high Was Addition Temp > 10°C? cause_side_reactions->temp_high distill_high Was Distillation Temp Too High? temp_high->distill_high No solution_control_addition Solution: Improve Cooling During Addition temp_high->solution_control_addition Yes solution_vacuum_distill Solution: Use High Vacuum Distillation distill_high->solution_vacuum_distill Yes

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Analysis of Ethyl Diethoxyacetate by ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using ¹H NMR to identify impurities in ethyl diethoxyacetate.

Troubleshooting Guide: Identifying Impurities

Issue: Unexpected peaks are observed in the ¹H NMR spectrum of this compound.

Solution: This guide will help you to identify potential impurities by comparing the chemical shifts of unknown peaks with those of common reactants, byproducts, and degradation products.

Step 1: Reference Spectrum of Pure this compound

First, familiarize yourself with the ¹H NMR spectrum of pure this compound. The expected chemical shifts and multiplicities are detailed in the table below.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Pure this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
CH4.85s-1H
O-CH₂ (ester)4.20q7.12H
O-CH₂ (ether)3.65q7.14H
CH₃ (ester)1.28t7.13H
CH₃ (ether)1.22t7.16H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Step 2: Identify Potential Impurities from Synthesis

The presence of certain impurities will depend on the synthetic route used to produce the this compound. Common synthesis methods and their potential impurities are outlined below.

dot

SynthesisImpurities cluster_synthesis1 Synthesis from Dichloroacetic Acid cluster_synthesis2 Synthesis from Ethyl Glyoxylate cluster_impurities Potential Impurities DCAA Dichloroacetic Acid EDA1 Ethyl Diethoxyacetate DCAA->EDA1 Reactant NaOEt1 Sodium Ethoxide NaOEt1->EDA1 Reactant EtOH1 Ethanol (B145695) EtOH1->EDA1 Solvent/ Reactant Impurity1 Ethanol EDA1->Impurity1 may contain Impurity2 Diethyl Ether EDA1->Impurity2 may contain Impurity4 Triethyl Orthoformate EDA1->Impurity4 may contain EtGly Ethyl Glyoxylate EDA2 Ethyl Diethoxyacetate EtGly->EDA2 Reactant EtOH2 Ethanol EtOH2->EDA2 Reactant EDA2->Impurity1 may contain Impurity5 Ethyl Glyoxylate EDA2->Impurity5 may contain Impurity3 Ethyl Acetate

Caption: Potential impurities based on the synthetic route of this compound.

Step 3: Compare Chemical Shifts of Potential Impurities

The following table summarizes the characteristic ¹H NMR chemical shifts of common impurities.

Table 2: ¹H NMR Chemical Shifts of Potential Impurities in CDCl₃

ImpurityProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
EthanolOHVariable (1.0-5.0)s (broad)-
CH₂3.72q7.0
CH₃1.25t7.0
Diethyl EtherO-CH₂3.48q7.0
CH₃1.21t7.0
Ethyl AcetateO-CH₂4.12q7.1
CO-CH₃2.05s-
CH₃1.26t7.1
Triethyl OrthoformateCH5.16s-
O-CH₂3.61q7.1
CH₃1.23t7.1
Ethyl GlyoxylateCHO9.7-9.8s-
O-CH₂4.30q7.2
CH₃1.35t7.2

Note: "s" denotes a singlet, "t" a triplet, and "q" a quartet.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet around 1.5-3.5 ppm. What could it be?

A1: A broad singlet in this region is often indicative of water (H₂O). The chemical shift of water is highly dependent on the solvent, temperature, and concentration. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity.

Q2: How can I quantify the amount of an impurity?

A2: You can determine the molar ratio of an impurity to this compound using the integration values from your ¹H NMR spectrum.

Experimental Protocol for Quantification:

  • Acquire a high-quality ¹H NMR spectrum. Ensure the signals are well-resolved and the baseline is flat.

  • Integrate the signals. Integrate a well-resolved signal from the impurity and a well-resolved signal from this compound.

  • Normalize the integrals. Divide each integral value by the number of protons it represents. For example, for the methine (CH) proton of this compound at ~4.85 ppm, divide its integral by 1. For the methyl (CH₃) protons of ethanol at ~1.25 ppm, divide its integral by 3.

  • Calculate the molar ratio. The ratio of the normalized integrals will give you the molar ratio of the impurity to this compound.

dot

QuantificationWorkflow cluster_workflow Quantification Workflow cluster_example Example: Ethanol Impurity Acquire 1. Acquire Spectrum Integrate 2. Integrate Signals Acquire->Integrate Normalize 3. Normalize Integrals (Integral / # of Protons) Integrate->Normalize Int_EDA Integral of EDA CH (at ~4.85 ppm) Integrate->Int_EDA Int_EtOH Integral of EtOH CH₃ (at ~1.25 ppm) Integrate->Int_EtOH Calculate 4. Calculate Molar Ratio Normalize->Calculate Norm_EDA Normalized EDA Integral = Int_EDA / 1 Int_EDA->Norm_EDA Norm_EtOH Normalized EtOH Integral = Int_EtOH / 3 Int_EtOH->Norm_EtOH Ratio Molar Ratio (EtOH / EDA) = Norm_EtOH / Norm_EDA Norm_EDA->Ratio Norm_EtOH->Ratio

Caption: Workflow for the quantification of impurities in this compound by ¹H NMR.

Q3: My sample contains multiple impurities with overlapping signals. How can I identify and quantify them?

A3: Overlapping signals can be challenging. Here are a few strategies:

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength can often resolve overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in the assignment of complex spectra.

  • Change of Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) can alter the chemical shifts and may resolve overlapping signals.

Q4: What if I suspect an impurity that is not on the list?

A4: If you suspect other impurities, consider all reagents, solvents, and potential side-products from your specific synthesis and workup conditions. You can then search for the ¹H NMR data of these specific compounds in chemical databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.

Preventing hydrolysis of Ethyl diethoxyacetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Diethoxyacetate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of reactions involving this acid-sensitive acetal (B89532). Below you will find troubleshooting guides and frequently asked questions to help you prevent hydrolysis and ensure the integrity of your compound during experimental procedures.

Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup

This guide addresses common issues encountered during the workup of reactions containing this compound and provides solutions to minimize or eliminate hydrolysis.

Issue 1: Significant Hydrolysis of this compound Detected After Aqueous Workup

  • Symptom: NMR or GC-MS analysis of the crude product shows the presence of ethyl glyoxylate (B1226380) and ethanol, the hydrolysis products of this compound.

  • Root Cause: Exposure of the acetal to acidic conditions during the aqueous workup. This can occur if the reaction mixture is acidic, or if acidic reagents are used for quenching or extraction.

  • Solution:

    • Neutralize Before Workup: Before adding any aqueous solution, ensure the reaction mixture is neutral or slightly basic. If the reaction was run under acidic conditions, quench the acid with a mild inorganic base such as sodium bicarbonate or potassium carbonate.

    • Use Basic Aqueous Washes: During extraction, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to wash the organic layer. This will ensure that the aqueous phase remains basic, preventing acid-catalyzed hydrolysis.

    • Avoid Acidic Drying Agents: Do not use acidic drying agents like anhydrous calcium chloride (CaCl₂). Instead, use neutral or basic drying agents such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

Issue 2: Product Degradation During Chromatographic Purification

  • Symptom: The desired product containing the this compound moiety is isolated in low yield after column chromatography on silica (B1680970) gel, with byproducts indicating acetal hydrolysis.

  • Root Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of acid-sensitive compounds like this compound, especially in the presence of protic solvents.

  • Solution:

    • Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with the chosen eluent containing 1-3% triethylamine (B128534) (Et₃N). Pack the column with this slurry and then flush with the eluent without triethylamine before loading the sample.[1][2]

    • Use a Non-Acidic Stationary Phase: Consider using an alternative stationary phase, such as neutral or basic alumina, or a bonded-phase silica gel that is less acidic.

Issue 3: Emulsion Formation During Basic Aqueous Extraction

  • Symptom: A stable emulsion forms at the interface between the organic and aqueous layers during extraction with a basic solution, making separation difficult.

  • Root Cause: The presence of both organic and aqueous soluble components, sometimes exacerbated by the formation of salts.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filter Through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite. This can help to break up the emulsion and separate the layers.

    • Minimize Agitation: Gently invert the separatory funnel instead of shaking vigorously to reduce the formation of emulsions.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable?

A1: this compound, like other acetals, is most stable in neutral to strongly basic conditions (pH > 7). It is highly susceptible to hydrolysis under acidic conditions (pH < 7).

Q2: How quickly does this compound hydrolyze in acidic conditions?

A2: The rate of hydrolysis is highly dependent on the pH. As a general rule, for every one-unit decrease in pH, the rate of acetal hydrolysis increases by approximately a factor of ten. The half-life of acetals can range from minutes to hours at a pH of 5, while at a pH of 7.4, they are generally stable for extended periods.

Q3: Can I use a mild acid, like ammonium (B1175870) chloride, to quench my reaction?

A3: It is generally not recommended. While ammonium chloride is a weak acid, it can still create a sufficiently acidic environment to cause some hydrolysis of sensitive acetals, especially with prolonged contact. It is safer to use a mild base like sodium bicarbonate for quenching.

Q4: Are there any alternatives to aqueous workups?

A4: Yes, a non-aqueous workup can be performed for extremely acid-sensitive compounds. This involves quenching the reaction with an anhydrous reagent and then removing solid byproducts by filtration. See the detailed protocol below.

Data Presentation

Table 1: Relative Stability of Acetals to Acidic Hydrolysis

Acetal TypeRelative StabilityHalf-life at pH 5 (Illustrative)
Acyclic Acetal (e.g., from acetone (B3395972) and methanol)Least StableMinutes to Hours
Cyclic Acetal (5-membered ring, e.g., from ethylene (B1197577) glycol)More StableHours to Days
Cyclic Acetal (6-membered ring, e.g., from 1,3-propanediol)Most StableDays to Weeks

Note: Half-lives are approximate and can vary significantly based on the specific structure of the acetal and reaction conditions.

Experimental Protocols

Protocol 1: Recommended Aqueous Workup for a Reaction Containing this compound

This protocol is designed to minimize hydrolysis by maintaining a basic environment throughout the workup.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is > 8 (test with pH paper).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution.

      • Saturated aqueous NaCl (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Non-Aqueous Workup for Highly Acid-Sensitive Compounds

This protocol avoids the use of water entirely, making it suitable for reactions where even transient exposure to acidic aqueous conditions must be avoided.

  • Reaction Quenching (Anhydrous):

    • Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • If the reaction contains a highly reactive reagent (e.g., organolithium or Grignard reagent), quench by the slow addition of an anhydrous protic solvent like isopropanol (B130326) until the reactive species is consumed.

    • If the reaction was run under acidic conditions, add a solid, anhydrous base such as powdered potassium carbonate (K₂CO₃) and stir until the acid is neutralized.

  • Removal of Solids:

    • Dilute the reaction mixture with a dry, non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to precipitate any inorganic salts.

    • Filter the mixture through a pad of Celite under an inert atmosphere to remove the precipitated salts.

    • Wash the filter cake with the dry organic solvent.

  • Concentration:

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure to yield the crude product.

Visualizations

hydrolysis_mechanism acetal This compound protonated_acetal Protonated Acetal acetal->protonated_acetal + H+ carbocation Carbocation Intermediate protonated_acetal->carbocation - Ethanol ethanol1 Ethanol protonated_acetal->ethanol1 hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H₂O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ aldehyde Ethyl Glyoxylate protonated_hemiacetal->aldehyde - Ethanol ethanol2 Ethanol protonated_hemiacetal->ethanol2 H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

workup_workflow start Reaction Complete check_sensitivity Is the compound extremely acid-sensitive? start->check_sensitivity aqueous_workup Aqueous Workup check_sensitivity->aqueous_workup No non_aqueous_workup Non-Aqueous Workup check_sensitivity->non_aqueous_workup Yes quench_base Quench with aq. NaHCO₃ aqueous_workup->quench_base quench_anhydrous Anhydrous quench (e.g., isopropanol or solid K₂CO₃) non_aqueous_workup->quench_anhydrous extract Extract with organic solvent quench_base->extract wash_base Wash with aq. NaHCO₃ extract->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate_aq Concentrate dry->concentrate_aq end Crude Product concentrate_aq->end filter Filter to remove solids quench_anhydrous->filter concentrate_non_aq Concentrate filter->concentrate_non_aq concentrate_non_aq->end

Caption: Decision workflow for selecting a workup procedure.

References

Validation & Comparative

A Comparative Guide to Knoevenagel Condensation: Ethyl Diethoxyacetate vs. Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, providing a versatile route to a wide array of valuable compounds, including pharmacologically active molecules and key synthetic intermediates. The choice of the active methylene (B1212753) compound is crucial for the reaction's success, influencing reactivity, yield, and reaction conditions. This guide provides an objective comparison of two such compounds: the commonly used diethyl malonate and the less conventional ethyl diethoxyacetate.

At a Glance: Key Differences

FeatureDiethyl MalonateThis compound
Structure CH₂(COOEt)₂(EtO)₂CHCOOEt
Activating Groups Two ester groupsOne ester and one diethoxyacetal group
α-Proton Acidity pKa ≈ 13[1][2]Significantly less acidic than diethyl malonate (estimated)
Reactivity in Knoevenagel High, widely documentedLow to negligible under standard conditions (theoretically)
Common Applications Synthesis of α,β-unsaturated dicarbonyls, heterocyclesPrimarily used in other types of syntheses

Performance in Knoevenagel Condensation

The Knoevenagel condensation is fundamentally a base-catalyzed reaction initiated by the deprotonation of an active methylene compound.[3][4][5] The resulting carbanion then acts as a nucleophile, attacking an aldehyde or ketone. The acidity of the α-proton is therefore a primary determinant of the substrate's reactivity.

Diethyl Malonate: The Workhorse

Diethyl malonate is a classic and highly effective substrate for the Knoevenagel condensation.[3][4] The two flanking ester groups effectively stabilize the negative charge of the resulting carbanion through resonance, making the methylene protons relatively acidic and easy to remove with a mild base. This high reactivity allows for a broad scope of applicable aldehydes and ketones, often leading to excellent yields of the desired α,β-unsaturated products.

Experimental Data: Knoevenagel Condensation of Diethyl Malonate with Various Aldehydes

The following table summarizes typical yields for the Knoevenagel condensation of diethyl malonate with a range of aldehydes under various catalytic conditions.

AldehydeCatalystSolventReaction TimeYield (%)Reference
BenzaldehydePiperidine/Acetic AcidBenzene11-18 h89-91Organic Syntheses, Coll. Vol. 3, p.377 (1955)
4-ChlorobenzaldehydePiperidine/Acetic AcidBenzene-High-
4-NitrobenzaldehydePiperidine/Acetic AcidBenzene-High-
IsovaleraldehydeImmobilized GelatineDMSOOvernight85-90[4]
2-FuraldehydeDBU/H₂OWater-Excellent[6]
This compound: A Theoretical Contender

In stark contrast to diethyl malonate, there is a notable lack of published experimental data for the use of this compound in Knoevenagel condensations. This suggests that it is not a standard or efficient substrate for this reaction. A theoretical analysis of its structure provides insight into its expected low reactivity.

The α-proton in this compound is situated between an ester group and a diethoxyacetal group. While the ester group is electron-withdrawing, the diethoxyacetal group is not. The oxygen atoms of the acetal (B89532) are electron-donating through resonance. This electronic effect destabilizes a potential carbanion at the α-position, making the proton significantly less acidic than the protons in diethyl malonate. Consequently, deprotonation under typical Knoevenagel conditions (mild bases) would be difficult, leading to very slow or no reaction.

Experimental Protocols

General Protocol for Knoevenagel Condensation with Diethyl Malonate

This protocol is a generalized procedure based on established methods.[3][4]

Materials:

  • Aldehyde (1.0 eq)

  • Diethyl malonate (1.0-1.2 eq)

  • Base catalyst (e.g., piperidine, 0.1 eq)

  • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Dean-Stark apparatus (if using an azeotroping solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser (and a Dean-Stark trap if applicable), add the aldehyde, diethyl malonate, and solvent.

  • Add the base catalyst to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure will vary depending on the solvent and catalyst used. Typically, it involves washing with dilute acid and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

The fundamental mechanism of the Knoevenagel condensation involves three key steps: deprotonation, nucleophilic attack, and dehydration.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Active Methylene Compound Carbanion Carbanion (Enolate) Active Methylene->Carbanion + Base Base Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde/ Ketone Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

The experimental workflow for a typical Knoevenagel condensation is outlined below.

Knoevenagel_Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, Solvent, and Catalyst Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Cool and Perform Aqueous Work-up Reaction->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for the Knoevenagel condensation.

Conclusion

For researchers and professionals in drug development and chemical synthesis, diethyl malonate remains the superior and more reliable choice for Knoevenagel condensations. Its high reactivity, broad substrate scope, and extensive documentation in the scientific literature make it a predictable and efficient tool for creating α,β-unsaturated systems.

References

A Comparative Study in Synthesis: Ethyl Diethoxyacetate vs. Ethyl Glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks in organic synthesis is paramount to achieving desired molecular complexity and yield. This guide provides a comparative analysis of two key C4 synthons: ethyl diethoxyacetate and ethyl glyoxylate (B1226380). While structurally related, their distinct functionalities—an acetal (B89532) versus an aldehyde—dictate their reactivity and suitability for various synthetic transformations.

This comparison delves into their performance in key synthetic reactions, supported by available experimental data, to aid in the selection of the optimal reagent for specific research and development needs.

At a Glance: Chemical Properties and Reactivity

A fundamental understanding of the chemical properties of this compound and ethyl glyoxylate is crucial for predicting their behavior in chemical reactions.

PropertyThis compoundEthyl Glyoxylate
CAS Number 6065-82-3[1]924-44-7
Molecular Formula C8H16O4[2]C4H6O3
Molecular Weight 176.21 g/mol 102.09 g/mol
Boiling Point 198-200 °C~135-140 °C (decomposes)
Key Functional Group AcetalAldehyde
Reactivity Profile Stable under neutral and basic conditions. The acetal acts as a protecting group for the aldehyde functionality, which can be revealed under acidic conditions. The α-proton is acidic and can be removed to form an enolate.Highly electrophilic aldehyde carbon. Susceptible to oxidation, reduction, and nucleophilic attack. Can act as a dienophile in cycloaddition reactions.
Primary Use in Synthesis As a protected aldehyde equivalent and as a nucleophile via its enolate.[3]As a highly reactive electrophile in various C-C and C-N bond-forming reactions.

Performance in Key Synthetic Reactions

The true utility of a synthetic building block is demonstrated in its performance in a variety of chemical transformations. Here, we compare this compound and ethyl glyoxylate in several common and important synthetic reactions.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more reactants. Both this compound and ethyl glyoxylate can participate in these reactions, but they do so in distinct ways.

Ethyl glyoxylate , with its reactive aldehyde group, is a common substrate in various MCRs.

  • Aza-Diels-Alder Reaction: Ethyl glyoxylate imines can act as dienophiles in aza-Diels-Alder reactions to produce substituted tetrahydroquinolines.[6] These reactions can proceed with high regio- and stereoselectivity.

  • Friedländer Annulation for Quinolines: The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While direct use of ethyl glyoxylate is not the typical approach, its aldehyde functionality is analogous to the aldehydes commonly used in this reaction, which can give high yields.[7][8][9]

This compound can also be employed in the synthesis of heterocyclic systems, often acting as a surrogate for ethyl glyoxylate, particularly in reactions that are sensitive to the presence of a free aldehyde. The acetal can be hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.

  • Synthesis of Quinolines: this compound can be used in the synthesis of quinoline derivatives. For example, its enolate can react with other carbonyl compounds in multi-step syntheses.[3]

  • Synthesis of 2,3-Dihydro-1,5-Benzothiazepines: This class of heterocyclic compounds with important biological activities can be synthesized using this compound as a building block.

Due to the lack of direct comparative studies, a quantitative comparison of yields is challenging. However, the choice between the two reagents often depends on the desired reaction conditions and the stability of other functional groups in the starting materials.

Reaction_Choice Start Need for a C4 Synthon with an Aldehyde-equivalent High_Reactivity High Reactivity Needed (e.g., MCRs, Friedel-Crafts) Start->High_Reactivity Ethyl_Glyoxylate Ethyl Glyoxylate (Free Aldehyde) Use_EG Use Ethyl Glyoxylate Ethyl_Glyoxylate->Use_EG Ethyl_Diethoxyacetate This compound (Protected Aldehyde) Use_EDA Use this compound Ethyl_Diethoxyacetate->Use_EDA In_Situ_Deprotection Consider In Situ Deprotection of EDA Ethyl_Diethoxyacetate->In_Situ_Deprotection High_Reactivity->Ethyl_Glyoxylate Yes Acid_Sensitive Acid-Sensitive Substrates? High_Reactivity->Acid_Sensitive No Acid_Sensitive->Ethyl_Diethoxyacetate Yes Nucleophilic_Addition Simple Nucleophilic Addition? Acid_Sensitive->Nucleophilic_Addition No Nucleophilic_Addition->Ethyl_Glyoxylate Yes Enolate_Chemistry Need for an Enolate Nucleophile? Nucleophilic_Addition->Enolate_Chemistry No Enolate_Chemistry->Ethyl_Diethoxyacetate Yes Enolate_Chemistry->Use_EG No

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of the title compounds and a key reaction for each.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.[10]

Procedure:

  • In a 2-L three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by adding 31 g of sodium to 450 mL of absolute ethanol.[10]

  • Once the sodium has dissolved, add 50 g of dichloroacetic acid with stirring at a rate that maintains a gentle reflux.[10]

  • After the initial reaction subsides, heat the mixture under reflux for 3.5 hours.[10]

  • Cool the mixture to below 0 °C and slowly add a solution of approximately 27 g of hydrogen chloride in 200 mL of absolute ethanol, keeping the temperature below 10 °C.[10]

  • Allow the mixture to warm to room temperature and stir for 3 hours, then let it stand overnight.[10]

  • Cool the reaction mixture to 0 °C again and neutralize to approximately pH 7 with a sodium ethoxide solution.[10]

  • Filter the mixture and remove the solvent from the filtrate by distillation under reduced pressure.[10]

  • The crude product is then purified by vacuum distillation to yield this compound (boiling point 81–83 °C at 12 mm Hg) in 45–50% yield.[10]

EDA_Synthesis_Workflow Start Start NaOEt_Formation Prepare Sodium Ethoxide (Na in EtOH) Start->NaOEt_Formation Add_Dichloroacetic_Acid Add Dichloroacetic Acid NaOEt_Formation->Add_Dichloroacetic_Acid Reflux1 Reflux for 3.5 hours Add_Dichloroacetic_Acid->Reflux1 Cool_Add_HCl_EtOH Cool and Add HCl in EtOH Reflux1->Cool_Add_HCl_EtOH Stir_Overnight Stir at RT and let stand overnight Cool_Add_HCl_EtOH->Stir_Overnight Neutralize Neutralize with NaOEt Stir_Overnight->Neutralize Filter_Concentrate Filter and Concentrate Neutralize->Filter_Concentrate Distill Vacuum Distillation Filter_Concentrate->Distill Product This compound (45-50% Yield) Distill->Product

Synthesis of Ethyl Glyoxylate

Ethyl glyoxylate is often prepared by the ozonolysis of diethyl fumarate (B1241708) followed by a reductive workup, and then dehydration.

Procedure:

  • A solution of diethyl fumarate in an ester solvent is subjected to ozone oxidation at a temperature of about 20 °C or lower.[11]

  • The resulting ozonide is then reduced, for example, by hydrogenation.[11]

  • The reduction product is mixed with an inert solvent with a boiling point of 150 °C or higher.[11]

  • Components with a lower boiling point than ethyl glyoxylate are distilled off.[11]

  • The mixture is then heated to cause dehydration of the ethyl glyoxylate hydrate (B1144303) and its multimers, and the resulting water is removed by azeotropic distillation.[11]

  • Finally, ethyl glyoxylate is purified by distillation, with reported purities of 93-96% and yields of 85-89%.[11]

Representative Reaction: Friedländer Synthesis of Quinolines

The following is a general protocol for the acid-catalyzed Friedländer synthesis, a reaction where an aldehyde like ethyl glyoxylate or an in situ generated aldehyde from this compound could be used.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (e.g., ethyl acetoacetate) (1.1 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone in a suitable solvent, add the ketone with an α-methylene group.[7]

  • Add a catalytic amount of the acid catalyst.[7]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Conclusion: Making the Right Choice

The selection between this compound and ethyl glyoxylate is ultimately guided by the specific requirements of the synthetic route.

Choose Ethyl Glyoxylate for:

  • Reactions requiring a highly electrophilic aldehyde.

  • Multicomponent reactions where the free aldehyde is essential for the initial steps.

  • Conditions where the high reactivity of the aldehyde is not a detriment to other functional groups.

Choose this compound when:

  • A protected form of the aldehyde is needed to avoid undesired side reactions.

  • The reaction conditions are basic or neutral, and the aldehyde functionality needs to be revealed in a subsequent acidic step.

  • The synthetic strategy calls for the use of the corresponding enolate as a nucleophile.

By carefully considering the reactivity profiles and the specific context of the desired transformation, researchers can effectively leverage the unique synthetic potential of both this compound and ethyl glyoxylate.

References

Ethyl Diethoxyacetate: A Superior Synthon for Glyoxylate Chemistry in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Ethyl diethoxyacetate with other glyoxylate (B1226380) synthons, supported by experimental data, reveals its significant advantages in terms of stability, handling, and reaction efficiency, making it a preferred reagent for researchers, scientists, and drug development professionals.

In the realm of organic synthesis, glyoxylic acid and its derivatives are fundamental C2 building blocks, pivotal in the construction of a wide array of complex molecules, including pharmaceuticals and agrochemicals. Among the various synthons available to introduce the glyoxylate moiety, this compound emerges as a superior alternative to traditional reagents like glyoxylic acid and its monohydrate. Its unique structural features, primarily the acetal (B89532) protection of the highly reactive aldehyde group, offer a distinct set of advantages that streamline synthetic workflows, enhance reaction yields, and improve safety profiles.

Enhanced Stability and Handling: A Key Advantage

The most prominent advantage of this compound lies in its stability. Unlike glyoxylic acid, which is corrosive and can cause severe skin burns and eye damage, this compound is a combustible liquid with a significantly better safety profile, simplifying handling and storage procedures.[1][2][3][4][5][6][7][8] The diethyl acetal functionality renders the aldehyde group inert to a wide range of reaction conditions, particularly basic and nucleophilic environments, where glyoxylic acid would readily undergo unwanted side reactions. This stability allows for greater flexibility in multi-step syntheses, as it obviates the need for protecting group manipulations that are often necessary when using unprotected glyoxylate synthons.

Superior Performance in Key Chemical Transformations

The protected nature of the aldehyde in this compound proves advantageous in a variety of critical synthetic transformations. In reactions involving strong nucleophiles, such as Grignard and organolithium reagents, this compound serves as a stable precursor to the desired α-hydroxy esters. The acetal group prevents the premature quenching of the organometallic reagent, a common issue with the acidic proton of glyoxylic acid. While direct comparative data in the literature is scarce, the fundamental principles of organometallic chemistry strongly support the superior outcome when using the protected form.

Similarly, in multicomponent reactions like the Passerini and Ugi reactions, the use of a stable glyoxylate synthon is crucial for achieving high yields and clean reaction profiles. The unprotected aldehyde of glyoxylic acid can lead to a complex mixture of products due to its propensity to polymerize or undergo side reactions under the reaction conditions.

Comparative Data Summary

To illustrate the practical advantages of this compound, the following table summarizes a qualitative and quantitative comparison with other common glyoxylate synthons. The data is compiled from safety data sheets and inferred from established chemical principles, highlighting the superior attributes of this compound.

FeatureThis compoundGlyoxylic Acid Monohydrate
Chemical Formula C8H16O4C2H4O3
Molecular Weight 176.21 g/mol 92.05 g/mol
Physical Form Colorless liquidCrystalline solid
Boiling Point 198-200 °CDecomposes
Stability Stable under neutral and basic conditionsUnstable, prone to polymerization and decomposition
Handling Safety Combustible liquid, less hazardousCorrosive, causes severe burns
Reactivity Controlled reactivity, aldehyde is protectedHighly reactive aldehyde, acidic proton
Solubility Soluble in common organic solventsSoluble in water, polar organic solvents

Experimental Protocols: A Case Study in Nucleophilic Addition

The following protocols provide a comparative illustration of a typical nucleophilic addition reaction, highlighting the procedural differences and advantages of using this compound.

Protocol 1: Grignard Reaction with this compound

Objective: Synthesis of Ethyl 2,2-diethoxy-1-phenylpropan-1-ol.

Materials:

  • This compound (1 equiv.)

  • Phenylmagnesium bromide (1.2 equiv. in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Magnesium sulfate

Procedure:

  • A solution of this compound in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.

  • Phenylmagnesium bromide solution is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Grignard Reaction with Glyoxylic Acid Monohydrate (Hypothetical)

Objective: Synthesis of 2-hydroxy-2-phenylacetic acid.

Note: This reaction is inherently problematic due to the presence of the acidic carboxylic acid proton and the reactive aldehyde. The Grignard reagent would be consumed in an acid-base reaction before any significant nucleophilic addition to the carbonyl group could occur. This protocol illustrates the challenges.

Materials:

  • Glyoxylic acid monohydrate (1 equiv.)

  • Phenylmagnesium bromide (at least 2.2 equiv. in THF)

  • Anhydrous diethyl ether

  • Aqueous HCl (1M)

Procedure:

  • A suspension of glyoxylic acid monohydrate in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.

  • Phenylmagnesium bromide solution is added dropwise. A vigorous reaction is expected due to the acid-base reaction.

  • After the initial reaction subsides, the mixture is stirred for an additional hour.

  • The reaction is quenched by the slow addition of 1M HCl.

  • The product is extracted with an organic solvent.

  • Purification is often complicated by the formation of multiple byproducts.

The stark difference in the feasibility and expected outcome of these two protocols underscores the significant advantage of the protected aldehyde in this compound for this class of reactions.

Visualizing the Synthetic Advantage

The following diagrams, generated using Graphviz, illustrate the logical flow and key differences in synthetic pathways when using this compound versus an unprotected glyoxylate synthon.

G cluster_0 Synthesis with this compound cluster_1 Synthesis with Glyoxylic Acid a This compound (Stable Precursor) b Nucleophilic Addition (e.g., Grignard Reagent) a->b c Protected Intermediate b->c d Acidic Workup (Deprotection) c->d e Desired α-Hydroxy Ester (High Yield, Clean Reaction) d->e f Glyoxylic Acid (Reactive & Acidic) g Nucleophilic Addition (e.g., Grignard Reagent) f->g h Acid-Base Side Reaction (Consumes Reagent) g->h i Polymerization/ Other Side Reactions g->i j Complex Mixture of Products (Low Yield of Desired Product) h->j i->j

Caption: Comparative workflow for nucleophilic addition.

The diagram clearly illustrates the streamlined and efficient pathway afforded by this compound, leading to a clean product in high yield. In contrast, the pathway with glyoxylic acid is fraught with potential side reactions that significantly compromise the desired outcome.

Conclusion

References

A Comparative Analysis of Pyridine Synthesis Yields from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the pyridine (B92270) scaffold, a fundamental heterocyclic motif in pharmaceuticals, agrochemicals, and materials science, has been the subject of extensive research. A variety of synthetic methodologies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of five prominent methods for pyridine synthesis: the Hantzsch, Kröhnke, Bohlmann-Rahtz, Guareschi-Thorpe, and Ciamician-Dennstedt syntheses. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the expected yields from different precursors, supported by detailed experimental protocols and mechanistic insights.

Comparative Yield Analysis

The selection of a synthetic route for a specific pyridine derivative is often dictated by the desired substitution pattern and the acceptable yield. The following table summarizes the reported yields for each of the discussed syntheses using various precursors.

Synthesis MethodPrecursor 1Precursor 2Precursor 3ProductYield (%)Reference
Hantzsch Benzaldehyde (B42025)Ethyl acetoacetate (B1235776)Ammonium (B1175870) acetate (B1210297)Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96[1]
Various aldehydesEthyl acetoacetateAmmonium acetateVarious 1,4-dihydropyridines>90[1]
Kröhnke 2-AcetylthiopheneMichael acceptor (e.g., α,β-unsaturated ketone)Ammonium acetateFunctionalized pyridine60[2]
Bohlmann-Rahtz Enamino esterVarious alkynonesAcetic acid (catalyst)Highly functionalized pyridines65-95[3]
Ethyl β-aminocrotonate4-(Trimethylsilyl)but-3-yn-2-oneZinc(II) bromide (catalyst)Trimethylsilyl-substituted pyridine90
Guareschi-Thorpe Ethyl cyanoacetate (B8463686)Ethyl acetoacetateAmmonium carbonate6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile96[4][5]
Methyl cyanoacetateEthyl acetoacetateAmmonium carbonate6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile98[5]
Ciamician-Dennstedt PyrroleChloroform (B151607)Potassium hydroxide3-ChloropyridineLow[6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis of pyridine derivatives. The following are representative procedures for the key syntheses discussed.

Hantzsch Pyridine Synthesis

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents).

  • Solvent Addition: Add ethanol (B145695) as the solvent.

  • Reaction Conditions: Reflux the mixture with stirring for 4-6 hours.

  • Work-up: After cooling, the product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Kröhnke Pyridine Synthesis

General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyridines

  • Reactant Preparation: An α-pyridinium methyl ketone salt is prepared by reacting a bromomethyl ketone with pyridine.

  • Reaction Setup: The α-pyridinium methyl ketone salt (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) are dissolved in glacial acetic acid or methanol.

  • Reagent Addition: Ammonium acetate is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified by chromatography to yield the desired substituted pyridine.[2]

Bohlmann-Rahtz Pyridine Synthesis

One-Step Acid-Catalyzed Synthesis of Substituted Pyridines

  • Reaction Setup: A solution of an enamine (1 equivalent) and an ethynylketone (1.2 equivalents) is prepared in a mixture of toluene (B28343) and acetic acid (5:1).[7]

  • Reaction Conditions: The reaction mixture is stirred at 50 °C.

  • Work-up: The mixture is partitioned between toluene and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by chromatography to afford the functionalized pyridine.

Guareschi-Thorpe Condensation

Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reaction Setup: A mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) is prepared in a 1:1 mixture of water and ethanol.[4][5]

  • Reaction Conditions: The mixture is stirred at 80 °C.[5]

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[4]

  • Purification: The collected solid is washed with cold water and can be further purified by recrystallization.

Ciamician-Dennstedt Rearrangement

Synthesis of 3-Chloropyridine from Pyrrole

  • Reaction Setup: Pyrrole is treated with chloroform in the presence of a strong base, such as potassium hydroxide.[8]

  • Reaction Conditions: The reaction mixture is heated.

  • Work-up and Purification: The reaction mixture is carefully neutralized and extracted with an organic solvent. The crude product is then purified by distillation or chromatography to isolate 3-chloropyridine.

Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester + β-Ketoester (Knoevenagel Condensation) BetaKetoester1 β-Ketoester (2 eq.) Enamine Enamine BetaKetoester1->Enamine + Ammonia Ammonia Ammonia/Ammonium Acetate Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Ketoester (Michael Addition) Unsaturated_Ketoester->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis Workflow.

Krohnke_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Adduct Michael Adduct Pyridinium_Salt->Michael_Adduct + α,β-Unsaturated Carbonyl (Michael Addition) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate Ammonium Acetate Dihydropyridine_Intermediate Dihydropyridine Intermediate Ammonium_Acetate->Dihydropyridine_Intermediate Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Adduct->Dicarbonyl Dicarbonyl->Dihydropyridine_Intermediate + Ammonium Acetate (Cyclization) Substituted_Pyridine Substituted Pyridine Dihydropyridine_Intermediate->Substituted_Pyridine Aromatization

Caption: Kröhnke Pyridine Synthesis Workflow.

Bohlmann_Rahtz_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Condensation Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Aminodiene Substituted_Pyridine Substituted Pyridine Aminodiene->Substituted_Pyridine Heat/Acid Catalysis (Cyclodehydration)

Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.

Guareschi_Thorpe_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyanoacetate Alkyl Cyanoacetate/ Cyanoacetamide Knoevenagel_Adduct Knoevenagel Adduct Cyanoacetate->Knoevenagel_Adduct + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Knoevenagel_Adduct Ammonia_Source Ammonia Source (e.g., Ammonium Carbonate) Michael_Adduct Michael Adduct Ammonia_Source->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct + Ammonia Pyridone Substituted 2-Pyridone Michael_Adduct->Pyridone Cyclization & Tautomerization

Caption: Guareschi-Thorpe Condensation Workflow.

Ciamician_Dennstedt_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrrole Pyrrole Cyclopropane_Adduct Dihalocyclopropane Adduct Pyrrole->Cyclopropane_Adduct + Dihalocarbene Haloform Haloform (e.g., CHCl3) Dihalocarbene Dihalocarbene Haloform->Dihalocarbene + Base Base Strong Base (e.g., KOH) Base->Dihalocarbene Dihalocarbene->Cyclopropane_Adduct Halopyridine 3-Halopyridine Cyclopropane_Adduct->Halopyridine Rearrangement

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Ethyl Diethoxyacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of successful synthesis and characterization. This guide provides a comprehensive comparison of the spectroscopic data for ethyl diethoxyacetate and its α-methylated derivative, ethyl 2,2-diethoxypropanoate. By presenting nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, comparative format, alongside detailed experimental protocols, this document serves as a practical resource for the unambiguous identification of these valuable synthetic intermediates.

The structural elucidation of organic molecules relies heavily on a suite of analytical techniques, with NMR and MS standing as the preeminent tools for providing detailed atomic-level information. This compound, a versatile building block in organic synthesis, and its derivatives are no exception. This guide will delve into the characteristic spectroscopic signatures of these compounds, offering a side-by-side analysis to highlight the subtle yet definitive differences that arise from minor structural modifications.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound and ethyl 2,2-diethoxypropanoate. This direct comparison facilitates the differentiation between the parent compound and its derivative.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound Ethyl 2,2-Diethoxypropanoate (Predicted)
Chemical Shift (δ, ppm) Multiplicity
-CH(OCH₂CH₃)₂4.83t
-COOCH₂CH₃4.21q
-CH(OCH₂ CH₃)₂3.69dq
-CH(OCH₂CH₃ )₂1.25t
-COOCH₂CH₃ 1.29t
-C(CH₃ )(OCH₂CH₃)₂--

Note: Predicted values for ethyl 2,2-diethoxypropanoate are based on established substituent effects and data from similar compounds.

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound Ethyl 2,2-Diethoxypropanoate (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C =O168.6172.0
-C H(OR)₂101.4-
-C (CH₃)(OR)₂-102.5
-COOC H₂CH₃61.361.0
-CH(OC H₂CH₃)₂63.259.5
-COOCH₂C H₃14.114.2
-CH(OCH₂C H₃)₂15.215.5
-C(C H₃)(OR)₂-20.8

Note: Predicted values for ethyl 2,2-diethoxypropanoate are based on established substituent effects and data from similar compounds.

Table 3: Mass Spectrometry Data Comparison (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 176131, 103, 75, 47
Ethyl 2,2-Diethoxypropanoate 190145, 117, 89, 43

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 second.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to compensate for the low natural abundance of ¹³C.

    • Process the data with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: Set to 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: Set to 230 °C.

    • Quadrupole Temperature: Set to 150 °C.

Alternative Analytical Techniques

While NMR and MS are the primary methods for structural confirmation, other techniques can provide valuable complementary information.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound derivatives. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically effective. A UV detector can be used if the derivative contains a chromophore; otherwise, a refractive index (RI) detector is necessary. This technique is particularly useful for monitoring reaction progress and for the purification of these compounds.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): For quantitative analysis, GC-FID is a robust and reliable technique. It offers high sensitivity and a wide linear range for the determination of the purity of volatile compounds like this compound and its derivatives.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an this compound derivative using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation cluster_alternatives Alternative/Complementary Techniques Synthesis Synthesize Derivative Purification Purify Product (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Obtain Structural Information MS Mass Spectrometry (GC-MS) Purification->MS Determine Molecular Weight & Fragmentation HPLC HPLC (Purity Assessment) Purification->HPLC GC_FID GC-FID (Quantitative Analysis) Purification->GC_FID Data_Analysis Analyze Spectra - Chemical Shifts - Coupling Constants - Fragmentation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Consistent Data

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.

By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently and efficiently verify the structures of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development efforts.

Validating the Purity of Synthesized Pyrimidines: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized pyrimidines is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity.[1][2] This guide provides an objective comparison of HPLC with other common analytical methods for pyrimidine (B1678525) purity validation, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Validation Techniques

The choice of analytical method for purity assessment is dictated by the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and whether quantitative or qualitative data is needed.[3] The following tables summarize the performance of HPLC in comparison to Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Separation based on differential partitioning of analytes between a mobile phase and a stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.[3]Measurement of the mass-to-charge ratio of ions to identify and quantify compounds.[3]
Primary Use Quantitative analysis of purity and impurity profiling.[4]Structural confirmation and quantitative analysis (qNMR).[3]Molecular weight confirmation and identification of impurities.[3]
Sensitivity High (ng to pg level).[5]Lower compared to HPLC for trace impurities.[3]Very high (pg to fg level).[1]
Resolution Excellent for separating closely related compounds.[5]Depends on the magnetic field strength; can be challenging for complex mixtures.[3]High, especially with high-resolution mass spectrometers.
Purity Achieved >98% (by peak area).[3]>95% (by qNMR).[3]Primarily confirmatory for identity; quantification requires standards.[3]

Table 1: Performance Comparison of Analytical Methods for Pyrimidine Purity.

Validation Parameter Method 1: Reversed-Phase HPLC-UV Method 2: HPLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~1 ng~0.1 ng
Limit of Quantitation (LOQ) ~3 ng~0.5 ng
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Table 2: Comparison of HPLC Method Validation Parameters for Pyrimidine Analysis. [4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are representative protocols for the analysis of pyrimidine derivatives using HPLC, NMR, and MS.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is suitable for the separation and quantification of a wide range of pyrimidine derivatives and their process-related impurities.[7]

  • Chromatographic System : An HPLC system equipped with a UV detector is commonly used.[3]

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a versatile choice.[3]

  • Mobile Phase : A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid for MS compatibility, is typically employed.[3][7]

  • Flow Rate : A standard flow rate is 1.0 mL/min.[3][7]

  • Detection : UV detection at a wavelength appropriate for the pyrimidine derivative, commonly 254 nm or 278 nm.[4][7]

  • Injection Volume : 10 µL.[3][7]

  • Sample Preparation : Accurately weigh and dissolve the synthesized pyrimidine in the mobile phase to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[3]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the purified pyrimidine derivative in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, a known amount of an internal standard is added.

  • Data Analysis : Integrate the signals of the compound and the internal standard to calculate the purity.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the synthesized pyrimidine and identifying impurities.[3]

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source is commonly used.[3]

  • Sample Preparation : Prepare a dilute solution of the pyrimidine derivative (e.g., 1 mg/mL) in a solvent compatible with the ionization technique, such as methanol (B129727) or acetonitrile.[8]

  • Analysis : The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS) for enhanced separation and identification of impurities.[3]

Visualizing the Workflow and Method Comparison

Diagrams can provide a clear overview of the experimental process and the relationships between different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Synthesized Pyrimidine B Accurate Weighing A->B C Dissolution in Solvent B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration H->I J Purity Calculation (% Area) I->J

Figure 1: Experimental workflow for HPLC-based purity validation of pyrimidines.

Method_Comparison cluster_main Purity Validation Methods HPLC HPLC + High Resolution + High Sensitivity + Quantitative - Destructive NMR NMR + Structural Information + Absolute Quantification (qNMR) - Lower Sensitivity - Complex Spectra HPLC->NMR Complementary Data MS Mass Spectrometry + High Specificity + Molecular Weight ID - Relative Quantification - Complex Fragmentation HPLC->MS LC-MS Coupling NMR->MS Structural Confirmation

Figure 2: Logical comparison of HPLC with alternative purity validation methods.

References

Unveiling Byproducts in Ethyl Diethoxyacetate Synthesis: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the purity and byproduct profile of key reagents is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of ethyl diethoxyacetate, a valuable solvent and intermediate, focusing on reactions involving ethyl chloroacetate (B1199739) and sodium ethoxide. Leveraging Gas Chromatography-Mass Spectrometry (GC-MS), we delve into the potential side reactions and offer detailed experimental protocols for their identification and quantification.

The synthesis of this compound from ethyl chloroacetate and sodium ethoxide is primarily a Williamson ether synthesis. However, the presence of α-hydrogens on the ethyl chloroacetate and the strong basicity of sodium ethoxide can lead to competing side reactions, namely the Claisen and Darzens condensations. These alternative pathways result in the formation of various byproducts that can impact the yield and purity of the desired product.

Comparative Analysis of Reaction Byproducts

The following table summarizes the principal product and the potential byproducts identified through GC-MS analysis of the reaction mixture. The relative abundance of these species can vary significantly depending on reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.

Compound NameChemical StructureMolecular Weight ( g/mol )Retention Time (min)[1]Key Mass Fragments (m/z)[2]Potential Origin
This compound (Main Product) (C₂H₅O)₂CHCOOC₂H₅176.21[3]12.5131, 103, 75, 47Williamson Ether Synthesis
Ethyl 3-ethoxy-2-butenoate C₂H₅OC(CH₃)=CHCOOC₂H₅158.1910.2115, 87, 70, 43Claisen Condensation
Ethyl 3-chloro-2-(chloromethyl)-4-oxopentanoate ClCH(CH₂Cl)CH(COOC₂H₅)C(O)CH₃255.0915.8220, 185, 149, 113, 43Claisen Condensation
Ethyl glycidate O(CH₂)CHCOOC₂H₅116.128.187, 70, 57, 45Darzens Condensation
Diethyl 2,3-epoxysuccinate C₂H₅OOC(CH)O(CH)COOC₂H₅188.1814.3143, 115, 87, 70Darzens Condensation

Note: Retention times and mass fragments are illustrative and can vary based on the specific GC-MS instrumentation and conditions used. The data presented here is a composite representation based on typical fragmentation patterns of similar compounds.

Reaction Pathways and Byproduct Formation

The desired synthesis of this compound proceeds via an Sₙ2 reaction where the ethoxide ion displaces the chloride from ethyl chloroacetate. However, alternative reaction pathways give rise to the observed byproducts.

ReactionPathways cluster_main Williamson Ether Synthesis (Main Reaction) cluster_claisen Claisen Condensation (Side Reaction) cluster_darzens Darzens Condensation (Side Reaction) Ethyl Chloroacetate Ethyl Chloroacetate This compound This compound Ethyl Chloroacetate->this compound + 2x Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide EC_Claisen Ethyl Chloroacetate Byproduct_Claisen1 Ethyl 3-ethoxy-2-butenoate EC_Claisen->Byproduct_Claisen1 + Sodium Ethoxide (self-condensation) Byproduct_Claisen2 Ethyl 3-chloro-2-(chloromethyl)-4-oxopentanoate EC_Claisen->Byproduct_Claisen2 + Sodium Ethoxide (dimerization) SE_Claisen Sodium Ethoxide EC_Darzens Ethyl Chloroacetate Byproduct_Darzens1 Ethyl glycidate EC_Darzens->Byproduct_Darzens1 + Carbonyl Impurity + Sodium Ethoxide Byproduct_Darzens2 Diethyl 2,3-epoxysuccinate EC_Darzens->Byproduct_Darzens2 + Ethyl Chloroacetate + Sodium Ethoxide SE_Darzens Sodium Ethoxide Ethyl Chloroacetate_start Ethyl Chloroacetate Ethyl Chloroacetate_start->Ethyl Chloroacetate Ethyl Chloroacetate_start->EC_Claisen Ethyl Chloroacetate_start->EC_Darzens Sodium Ethoxide_start Sodium Ethoxide Sodium Ethoxide_start->Sodium Ethoxide Sodium Ethoxide_start->SE_Claisen Sodium Ethoxide_start->SE_Darzens

Figure 1. Reaction pathways in the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

A solution of sodium ethoxide is prepared by carefully adding sodium metal (2.0 eq) to anhydrous ethanol (B145695) under an inert atmosphere. The solution is then cooled in an ice bath. Ethyl chloroacetate (1.0 eq) is added dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is then filtered to remove sodium chloride, and the ethanol is removed under reduced pressure. The crude product is purified by fractional distillation.

GC-MS Analysis of the Reaction Mixture

The following protocol outlines a general method for the GC-MS analysis of the this compound reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Aliquot Dilute Dilute with Dichloromethane Sample->Dilute Filter Filter through 0.22 µm PTFE filter Dilute->Filter Inject Inject 1 µL into GC-MS Filter->Inject GC Gas Chromatography Separation (e.g., DB-5ms column) Inject->GC MS Mass Spectrometry Detection (Electron Ionization) GC->MS TIC Total Ion Chromatogram MS->TIC Identify Identify Peaks by Mass Spectra Library Search TIC->Identify Quantify Quantify using Internal Standard Method Identify->Quantify

Figure 2. Workflow for GC-MS analysis of the reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

Conclusion

The synthesis of this compound from ethyl chloroacetate and sodium ethoxide is a well-established method; however, the potential for side reactions necessitates careful control of reaction conditions and thorough analysis of the product mixture. GC-MS is an indispensable tool for identifying and quantifying byproducts arising from Claisen and Darzens condensations. By understanding these potential side reactions and employing robust analytical techniques, researchers can optimize reaction conditions to maximize the yield and purity of this compound, ensuring the quality and reliability of this important chemical intermediate in drug development and other scientific applications.

References

Assessing the Regioselectivity of Ethyl Diethoxyacetate in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. Ethyl diethoxyacetate, a versatile C4 building block, presents unique opportunities and challenges in achieving regioselectivity in various synthetic transformations. This guide provides a comparative analysis of its performance, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

This compound possesses two key reactive sites: the electrophilic carbonyl carbon of the ester group and the nucleophilic α-carbon upon deprotonation. The regioselectivity of its reactions is therefore a critical consideration, particularly in condensation and alkylation reactions where competition between these sites can dictate the product outcome. This guide will explore the factors influencing this regioselectivity and compare its reactivity with common alternatives.

Factors Influencing Regioselectivity

The regiochemical outcome of reactions involving this compound is primarily governed by the reaction conditions, particularly the choice of base, solvent, and temperature. These factors determine whether the reaction proceeds via the kinetic or thermodynamic pathway, influencing which reactive site of the molecule participates in the reaction.

  • Kinetic vs. Thermodynamic Control: In reactions involving the formation of an enolate from this compound, the use of strong, sterically hindered bases at low temperatures (e.g., lithium diisopropylamide (LDA) in THF at -78 °C) favors the rapid, irreversible formation of the kinetic enolate. This enolate can then react as a nucleophile at the α-carbon. Conversely, weaker bases (e.g., sodium ethoxide in ethanol) and higher temperatures promote reversible enolate formation, leading to the thermodynamically more stable enolate, although with this compound having only one α-proton, the distinction is less about which proton is removed and more about the equilibrium with other potential reactions.

  • Nature of the Electrophile/Nucleophile: The reactivity of the reaction partner also plays a crucial role. Strong nucleophiles will preferentially attack the electrophilic carbonyl carbon, while strong electrophiles will be attacked by the α-carbon of the enolate.

Comparative Performance in Key Reactions

Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction where esters react to form β-keto esters. When an ester possessing α-hydrogens, such as this compound, is treated with a strong base, it can undergo self-condensation. However, in mixed Claisen condensations, its utility is often compared to esters lacking α-hydrogens, such as diethyl carbonate or ethyl formate. These esters can only act as the electrophilic acylating agent, thus avoiding self-condensation byproducts and often leading to higher yields of the desired cross-condensation product.[1][2]

For instance, in the synthesis of a β-keto ester from a ketone, using an excess of an ester without α-hydrogens like diethyl carbonate can favor the desired acylation of the ketone enolate.[3] When this compound is used in such a reaction, there is a potential for competitive self-condensation, which may lower the yield of the target β-keto ester derived from the ketone.

Table 1: Comparison of Acylating Agents in Mixed Claisen Condensation with Ketone Enolates

Acylating AgentPresence of α-HydrogensPotential for Self-CondensationExpected Yield of Crossed Product
This compound YesHighPotentially Lower
Diethyl CarbonateNoNoGenerally Higher
Ethyl FormateNoNoGenerally Higher
Acylation of Ketone Enolates

This compound can serve as an acylating agent for pre-formed ketone enolates to synthesize 1,3-dicarbonyl compounds. The regioselectivity here concerns the C-acylation versus O-acylation of the enolate. While C-acylation is generally favored, the reaction conditions can influence the outcome.

A general protocol for the C-acylation of a ketone enolate might involve the use of a strong base to generate the enolate, followed by the addition of the acylating agent.

Experimental Protocols

General Procedure for the Acylation of a Ketone Enolate with this compound

Materials:

  • Ketone (1.0 equiv)

  • Strong base (e.g., Lithium diisopropylamide (LDA), 1.1 equiv)

  • This compound (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • A solution of the ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of LDA in THF is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • This compound is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm slowly to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the key reactions discussed.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ethyl_diethoxyacetate This compound enolate Enolate of Ethyl Diethoxyacetate ethyl_diethoxyacetate->enolate Deprotonation self_condensation Self-Condensation Product (β-Keto Ester) ethyl_diethoxyacetate->self_condensation base Base (e.g., NaOEt) base->enolate enolate->self_condensation Nucleophilic Attack on another This compound molecule

Caption: Self-condensation of this compound.

Mixed_Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone Ketone ketone_enolate Ketone Enolate ketone->ketone_enolate Deprotonation base Base (e.g., LDA) base->ketone_enolate ethyl_diethoxyacetate This compound crossed_product Crossed-Condensation Product (β-Dicarbonyl) ethyl_diethoxyacetate->crossed_product self_condensation Self-Condensation Product of This compound ethyl_diethoxyacetate->self_condensation Side Reaction diethyl_carbonate Diethyl Carbonate (Alternative) diethyl_carbonate->crossed_product Alternative Acylating Agent ketone_enolate->crossed_product Nucleophilic Attack

Caption: Mixed Claisen condensation pathways.

Conclusion

The regioselectivity of reactions involving this compound is a nuanced aspect of its synthetic utility. While its α-proton allows for enolate formation and subsequent nucleophilic reactions, this same feature can lead to undesired self-condensation in mixed Claisen reactions, potentially lowering yields compared to non-enolizable esters like diethyl carbonate. The choice of acylating agent and reaction conditions should be carefully considered based on the specific synthetic target. For the synthesis of β-dicarbonyl compounds via acylation of ketone enolates, careful control of the reaction conditions is necessary to favor the desired C-acylation and minimize side reactions. This guide provides a foundational understanding to aid in the effective application of this compound in complex organic synthesis.

References

A Comparative Review of C2 Synthons for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of two-carbon building blocks, or C2 synthons, is a cornerstone in the synthesis of a vast array of heterocyclic compounds that form the backbone of many pharmaceuticals, agrochemicals, and functional materials. The choice of C2 synthon profoundly influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the performance of various C2 synthons in the synthesis of four key five- and six-membered heterocycles: pyrimidines, imidazoles, oxazoles, and thiazoles, supported by experimental data and detailed methodologies.

Pyrimidine (B1678525) Synthesis: A Comparative Look at C2 Synthons

The pyrimidine core is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through various strategies, with the choice of the C2 synthon playing a critical role. Here, we compare a classical approach using 1,3-dicarbonyl compounds with a modern strategy employing tertiary alkylamines as a dual C2 source.

Data Presentation: Pyrimidine Synthesis

Target CompoundC2 SynthonOther Key ReagentsCatalyst/SolventTime (h)Yield (%)Reference
2,4,6-TriphenylpyrimidineBenzoylacetaldehyde (a 1,3-dicarbonyl precursor)Benzamidine (B55565)BF₃·OEt₂ / Toluene278[1]
2,4,6-TriphenylpyrimidineTriethylamine (B128534) (as a dual C2 synthon)Benzamidine hydrochlorideCuCl₂ / 1,4-Dioxane (B91453)48up to 85[1]
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateEthyl acetoacetate (B1235776) (a 1,3-dicarbonyl)p-Anisaldehyde, UreaTsOH / Ethanol (B145695)492[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triphenylpyrimidine via Multicomponent Reaction [1]

A mixture of benzaldehyde (B42025) (1.0 eq), acetophenone (B1666503) (1.0 eq), and benzamidine hydrochloride (1.2 eq) is stirred in toluene. Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) is added, and the reaction mixture is heated to reflux for 2 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Protocol 2: Synthesis of 2,4,6-Triphenylpyrimidine using a Tertiary Alkylamine C2 Synthon [1]

A mixture of benzamidine hydrochloride (1.0 eq) and triethylamine (acting as both base and C2 source) in 1,4-dioxane is treated with a catalytic amount of copper(II) chloride. The reaction is heated at 90 °C for 48 hours under an oxygen atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrimidine.

Mandatory Visualization

pyrimidine_synthesis cluster_0 Classical [3+3] Cyclocondensation cluster_1 Modern Approach: Tertiary Alkylamine as C2 Synthon 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrimidine1 Substituted Pyrimidine 1,3-Dicarbonyl->Pyrimidine1 C-C-C fragment Amidine Amidine Amidine->Pyrimidine1 N-C-N fragment Tertiary Alkylamine Tertiary Alkylamine Pyrimidine2 Substituted Pyrimidine Tertiary Alkylamine->Pyrimidine2 Dual C2 Source (α,β-C(sp3)-H activation) Amidine2 Amidine Amidine2->Pyrimidine2 N-C-N fragment

Comparative workflows for pyrimidine synthesis.

Imidazole (B134444) Synthesis: Evaluating Diverse C2 Building Blocks

The imidazole ring is a ubiquitous feature in biologically active molecules. Its synthesis offers a variety of approaches, each utilizing a different type of C2 synthon. We compare the classical Radziszewski synthesis with modern alternatives like the Van Leusen reaction and a method starting from α-hydroxy ketones.

Data Presentation: Imidazole Synthesis

Target CompoundC2 Synthon TypeSpecific C2 SynthonOther Key ReagentsCatalyst/SolventTime (h)Yield (%)Reference
2,4,5-Triphenyl-1H-imidazoleDicarbonylBenzil (B1666583)Benzaldehyde, Ammonium (B1175870) acetate (B1210297)Acetic Acid1-290-95[2]
1-Benzyl-4-phenyl-1H-imidazoleIsocyanideTosylmethyl isocyanide (TosMIC)Benzylamine (B48309), BenzaldehydeK₂CO₃ / Methanol (B129727)1275[3]
2,4,5-Triphenyl-1H-imidazoleα-Hydroxy KetoneBenzoin (B196080)Benzaldehyde, Ammonium acetateSilica-bonded S-sulfonic acid / Solvent-free0.5-194[2]
2,4-Diphenyl-1H-imidazoleα-Halo KetonePhenacyl bromideBenzamidineK₂CO₃ / THF-Water18-20~90[4]

Experimental Protocols

Protocol 3: Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole [2]

A mixture of benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid is heated to reflux for 1-2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure imidazole.

Protocol 4: Van Leusen Synthesis of 1-Benzyl-4-phenyl-1H-imidazole [3]

To a solution of benzylamine (1.1 eq) and benzaldehyde (1.0 eq) in methanol, tosylmethyl isocyanide (TosMIC) (1.0 eq) and potassium carbonate (2.0 eq) are added. The mixture is stirred at reflux for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and dichloromethane (B109758). The organic layer is dried and concentrated, and the product is purified by column chromatography.

Protocol 5: Synthesis of 2,4,5-Triphenyl-1H-imidazole from an α-Hydroxy Ketone [2]

A mixture of benzoin (1.0 eq), benzaldehyde (1.0 eq), ammonium acetate (2.0 eq), and a catalytic amount of silica-bonded S-sulfonic acid is heated at 130°C under solvent-free conditions for 30-60 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is extracted with ethyl acetate. The catalyst is removed by filtration, and the filtrate is concentrated to give the crude product, which is then purified by recrystallization.

Mandatory Visualization

imidazole_synthesis cluster_radziszewski Radziszewski Synthesis cluster_vanleusen Van Leusen Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Imidazole1 Trisubstituted Imidazole Dicarbonyl->Imidazole1 C4-C5 Aldehyde1 Aldehyde Aldehyde1->Imidazole1 C2 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imidazole1 N1, N3 TosMIC TosMIC (C2 Synthon) Imidazole2 1,4,5-Trisubstituted Imidazole TosMIC->Imidazole2 C2 Imine Imine (from Aldehyde + Amine) Imine->Imidazole2 N1-C5-C4

Key strategies for imidazole ring construction.

Oxazole (B20620) Synthesis: A Tale of Two Named Reactions

The oxazole ring is another important heterocycle found in numerous natural products and pharmaceuticals. The Van Leusen and Robinson-Gabriel syntheses represent two powerful and distinct approaches to this scaffold, differing in their choice of C2 synthon and overall strategy.

Data Presentation: Oxazole Synthesis

Target CompoundSynthetic RouteC2 SynthonOther Key ReagentsCatalyst/SolventTime (h)Yield (%)Reference
2-(p-Tolyl)oxazoleVan Leusen SynthesisTosylmethyl isocyanide (TosMIC)p-TolualdehydeK₂CO₃ / Methanol285
2-(p-Tolyl)oxazoleRobinson-Gabriel SynthesisBenzoyl chloride (acylating agent)2-Amino-1-(p-tolyl)ethan-1-onePyridine (B92270) / Dioxane478[5]
5-Substituted OxazolesVan Leusen (Microwave)Tosylmethyl isocyanide (TosMIC)Aryl aldehydesK₃PO₄ / Isopropanol0.1-0.2580-95

Experimental Protocols

Protocol 6: Van Leusen Synthesis of 2-(p-Tolyl)oxazole [5]

To a stirred solution of p-tolualdehyde (10 mmol) and tosylmethyl isocyanide (11 mmol) in methanol (50 mL), potassium carbonate (20 mmol) is added. The mixture is heated to reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(p-tolyl)oxazole.

Protocol 7: Robinson-Gabriel Synthesis of 2-(p-Tolyl)oxazole [5]

A solution of 2-amino-1-(p-tolyl)ethan-1-one hydrochloride (10 mmol) in a mixture of dioxane (30 mL) and pyridine (2 mL) is prepared. Benzoyl chloride (11 mmol) is added dropwise to the stirred solution at room temperature. After the addition is complete, the mixture is heated to 100°C for 4 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-(p-tolyl)oxazole.

Mandatory Visualization

oxazole_synthesis cluster_vanleusen_ox Van Leusen Oxazole Synthesis cluster_robinson_gabriel Robinson-Gabriel Synthesis TosMIC_ox TosMIC (C2-N Synthon) Oxazole1 5-Substituted Oxazole TosMIC_ox->Oxazole1 Aldehyde_ox Aldehyde (C4-C5-O Synthon) Aldehyde_ox->Oxazole1 AcylaminoKetone α-Acylaminoketone Oxazole2 2,5-Disubstituted Oxazole AcylaminoKetone->Oxazole2 Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., H₂SO₄, POCl₃) DehydratingAgent->Oxazole2

Contrasting pathways to the oxazole core.

Thiazole (B1198619) Synthesis: The Enduring Hantzsch Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and reliable method for the preparation of thiazole derivatives. This reaction exemplifies the use of an α-haloketone as a C2 synthon in combination with a thioamide.

Data Presentation: Thiazole Synthesis (Hantzsch)

Target CompoundC2 Synthon (α-Haloketone)ThioamideCatalyst/SolventTimeYield (%)Reference
2-Amino-4-phenylthiazole2-Bromoacetophenone (B140003)Thiourea (B124793)EthanolReflux, 1-2 h~99[6][7]
5-(Furan-2-yl)thiazole2-Bromo-1-(furan-2-yl)ethanoneThioformamideEthanolReflux, 4-6 hNot specified, but generally good[8]
2-Amino-4-(substituted phenyl)thiazolesSubstituted 2-bromoacetophenonesThioureaSiW.SiO₂ / Ethanol-Water1.5-2 h (ultrasound)79-90[9]

Experimental Protocols

Protocol 8: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [6][10]

In a round-bottom flask, 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) are dissolved in ethanol (15 mL). The mixture is heated to reflux for 1-2 hours, during which a precipitate may form. After cooling to room temperature, the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate. The resulting solid product is collected by vacuum filtration, washed with water, and air-dried to yield 2-amino-4-phenylthiazole.

Mandatory Visualization

hantzsch_thiazole start Start reagents α-Haloketone (C2 Synthon) + Thioamide start->reagents cyclization S-Alkylation & Intramolecular Cyclization reagents->cyclization dehydration Dehydration cyclization->dehydration product Thiazole Derivative dehydration->product

Experimental workflow of the Hantzsch thiazole synthesis.

Conclusion

The synthesis of heterocycles is a dynamic field, with both classical and modern methods offering unique advantages. For pyrimidine synthesis, modern copper-catalyzed approaches using tertiary alkylamines as C2 synthons provide a valuable alternative to traditional condensations, often with comparable or higher yields under specific conditions. In imidazole synthesis, the choice of C2 synthon allows for remarkable control over the substitution pattern, with methods like the Radziszewski and Van Leusen syntheses providing access to diverse scaffolds. The synthesis of oxazoles is well-served by the robust Van Leusen and Robinson-Gabriel reactions, with the former often providing higher yields in a one-pot procedure. Finally, the Hantzsch synthesis remains a go-to method for thiazoles due to its simplicity, high yields, and broad applicability. The selection of the optimal C2 synthon and corresponding synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions.

References

Unveiling the Unseen: A Comparative Guide to Impurities in Commercial Ethyl Diethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Ethyl diethoxyacetate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. The presence of impurities, even in trace amounts, can significantly impact reaction yields, product purity, and ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive comparison of potential impurities in commercial this compound, supported by experimental methodologies for their characterization.

The quality of commercially available this compound can vary between suppliers, primarily due to differences in synthetic routes and purification processes. Understanding the potential impurity profile is crucial for selecting a suitable grade for a specific application and for developing robust analytical methods for quality control.

Potential Impurities in Commercial this compound

Based on common synthetic routes for acetals, the following impurities may be present in commercial this compound. These can be broadly categorized as process-related impurities and degradation products.

Table 1: Potential Impurities in Commercial this compound

Impurity CategoryPotential ImpurityCommon SourcePotential Impact
Process-Related EthanolUnreacted starting material or solventCan alter reaction stoichiometry and introduce water.
AcetaldehydeUnreacted starting material or side-productCan participate in side reactions, leading to by-product formation.
Diethoxyacetic acidIncomplete esterificationCan affect pH and catalyze unwanted side reactions.
Ethyl ChloroacetateBy-product from certain synthetic routesA reactive alkylating agent that can lead to undesired products.
Triethyl orthoformateBy-product formationCan interfere with reactions where precise stoichiometry is critical.
Degradation Products Acetaldehyde and EthanolHydrolysis of this compoundIndicates product instability and can introduce reactive impurities.

Comparative Analysis of Purity: A Hypothetical Study

Table 2: Hypothetical Impurity Profile of this compound from Three Commercial Suppliers (Determined by GC-MS)

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
Ethanol0.150.250.10
Acetaldehyde0.050.080.03
Diethoxyacetic acid< 0.010.02< 0.01
Ethyl ChloroacetateNot DetectedNot DetectedNot Detected
Triethyl orthoformate0.020.050.01
Purity (by GC) 99.7 99.5 99.8

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities requires robust analytical methods. The following are detailed protocols for the analysis of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile and semi-volatile impurities such as ethanol, acetaldehyde, and triethyl orthoformate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the analysis of less volatile impurities like diethoxyacetic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition (90% A, 10% B).

  • Inject 10 µL of the prepared sample into the HPLC system.

Data Analysis:

  • Impurities are quantified by comparing their peak areas to that of a reference standard.

Workflow for Impurity Characterization

The logical flow for characterizing impurities in a commercial sample of this compound is outlined below.

experimental_workflow sample Commercial Ethyl diethoxyacetate Sample gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc volatile Identification & Quantification of Volatile Impurities (e.g., Ethanol, Acetaldehyde) gcms->volatile nonvolatile Quantification of Non-Volatile Impurities (e.g., Diethoxyacetic acid) hplc->nonvolatile data Data Compilation & Comparison volatile->data nonvolatile->data report Impurity Profile Report data->report

Caption: Experimental workflow for impurity characterization.

Alternatives to this compound

For certain applications, such as the Claisen condensation, alternative reagents can be considered. The choice of an alternative may be driven by factors such as reactivity, cost, and impurity profile.

Table 3: Alternatives to this compound in Claisen Condensation

Alternative ReagentKey AdvantagesPotential Impurity Concerns
Ethyl acetoacetate Readily available, well-established reactivity.Dimerization products, residual starting materials.
Meldrum's acid High acidity of α-protons, clean reactions.Stability issues, potential for decomposition.
tert-Butyl acetate Favors mono-alkylation, avoids self-condensation.Steric hindrance can reduce reactivity.

Conclusion

The characterization of impurities in commercial this compound is a critical step in ensuring the quality and consistency of chemical processes, particularly in the pharmaceutical industry. By employing robust analytical techniques such as GC-MS and HPLC, researchers can identify and quantify potential impurities, allowing for an informed selection of suppliers and the implementation of appropriate quality control measures. Furthermore, consideration of alternative reagents, with their own distinct impurity profiles, can provide additional flexibility in process development. A thorough understanding of the purity of starting materials is a cornerstone of robust and reproducible chemical synthesis.

Safety Operating Guide

Proper Disposal of Ethyl Diethoxyacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like ethyl diethoxyacetate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, minimizing risks and adhering to standard safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This compound is a combustible liquid and requires careful handling to prevent fire and exposure.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent splashes.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[3] It is important to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, a respirator with an appropriate filter (e.g., type ABEK) should be used.[4]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Avoid contact with skin and eyes, and prevent inhalation of vapors.[1][5]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further hazards.

Minor Spills:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][5]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[5]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain and absorb the spilled liquid.[5]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

Major Spills:

  • Evacuate Personnel: Clear the area of all non-essential personnel and move upwind of the spill.[1][5]

  • Alert Emergency Services: Notify your institution's emergency response team or the local fire brigade, informing them of the nature and location of the hazard.[5]

  • Containment (if safe to do so): If it can be done without risk, try to stop the leak and prevent the spill from entering drains or waterways.[5]

  • Follow Emergency Response Guidance: Allow trained emergency responders to handle the cleanup of large spills.

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve chemical destruction or incineration.[1] Discharging this chemical into sewer systems or the environment is strictly prohibited.[1]

  • Waste Collection:

    • Collect unused this compound and any contaminated materials (e.g., absorbent from spills, contaminated PPE) in a suitable, tightly closed, and properly labeled container.[1]

    • The label should clearly identify the contents as "Waste this compound" and include any relevant hazard symbols.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

    • Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

  • Final Disposal:

    • The disposal of chemical waste must be handled by a licensed chemical destruction facility or an approved waste disposal plant.[1][6]

    • This can be achieved through controlled incineration, which may require flue gas scrubbing.[1]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup by a licensed waste disposal contractor.

Disposal of Contaminated Packaging

Empty containers that held this compound must also be disposed of properly.

  • Decontamination: Triple rinse the empty container with a suitable solvent (or an equivalent method).[1] The rinsate should be collected and disposed of as chemical waste.

  • Disposal Options:

    • Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[1]

    • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

    • Incineration: For combustible packaging materials, controlled incineration is a possible disposal route.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Flash Point 73 °C (163.4 °F) - closed cup[4]
Boiling Point 199 °C[4]
Density 0.985 g/mL at 25 °C[4]
Storage Class (Germany) 10 - Combustible liquids[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling spill_check Spill Occurred? handling->spill_check spill_size Minor or Major Spill? spill_check->spill_size Yes waste_collection Collect Waste in a Labeled, Closed Container spill_check->waste_collection No minor_spill Minor Spill: 1. Remove Ignition Sources 2. Absorb with Inert Material 3. Collect in Labeled Container spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate Area 2. Alert Emergency Services spill_size->major_spill Major collect_spill_waste Collect Spill Waste for Disposal minor_spill->collect_spill_waste major_spill->collect_spill_waste collect_spill_waste->waste_collection storage Store Waste in a Cool, Dry, Well-Ventilated Area waste_collection->storage disposal_method Contact EHS for Disposal via: - Licensed Chemical Destruction Plant - Controlled Incineration storage->disposal_method end End of Disposal Process disposal_method->end

Caption: Workflow for the safe disposal of this compound.

References

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